Slc13A5-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H19Cl3N2O3S |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorophenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H19Cl3N2O3S/c20-15-3-1-13(2-4-15)12-23-19(25)14-5-7-24(8-6-14)28(26,27)18-10-16(21)9-17(22)11-18/h1-4,9-11,14H,5-8,12H2,(H,23,25) |
InChI Key |
NPEIWANTVUZMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Slc13A5-IN-1: A Potent and Selective Inhibitor of the Sodium-Citrate Co-transporter (SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slc13A5-IN-1 is a small molecule inhibitor of the solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate co-transporter. SLC13A5 plays a crucial role in cellular energy metabolism by facilitating the uptake of extracellular citrate. Dysregulation of SLC13A5 function has been implicated in various metabolic disorders and rare pediatric epilepsies. This compound serves as a valuable research tool for investigating the physiological and pathological roles of SLC13A5. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and the signaling pathways influenced by SLC13A5 inhibition.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of the SLC13A5 transporter, also known as the Na+/citrate cotransporter (NaCT).[1] The primary role of SLC13A5 is to transport citrate from the extracellular space into the cytoplasm of cells, a process coupled to the co-transport of sodium ions.[2][3] This transporter is predominantly expressed in the liver, brain, and testes.[3][4]
By binding to the SLC13A5 transporter, this compound effectively blocks the uptake of citrate into cells. Intracellular citrate is a key metabolic intermediate, serving as a precursor for fatty acid synthesis, a modulator of the tricarboxylic acid (TCA) cycle, and influencing gluconeogenesis. Therefore, the inhibition of SLC13A5 by this compound can significantly impact these fundamental metabolic pathways.
Quantitative Inhibitory Data
The inhibitory potency of this compound and other known SLC13A5 inhibitors has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | HepG2 cells (endogenous hSLC13A5) | 0.022 | |
| This compound | Recombinant hSLC13A5 expressing cells | 0.056 | |
| BI01383298 | Human SLC13A5 | 0.024 - 0.056 | |
| PF-06761281 | HEK cells expressing NaCT | 0.51 | |
| PF-06761281 | Rat Hepatocytes | 0.12 | |
| PF-06761281 | Mouse Hepatocytes | 0.21 | |
| PF-06761281 | Human Hepatocytes | 0.74 |
Selectivity Data for this compound:
| Target | Assay System | IC50 (µM) | Reference |
| Human GlyT2 | Recombinant Human GlyT2 expressing cells | 100 |
The high IC50 value against the glycine transporter GlyT2 demonstrates the selectivity of this compound for the SLC13A5 transporter.
Experimental Protocols
The primary method for characterizing the inhibitory activity of compounds like this compound is the radiolabeled substrate uptake assay.
14C-Citrate Uptake Assay
This assay directly measures the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter. A reduction in the accumulation of 14C-citrate in the presence of an inhibitor is indicative of its potency.
Materials:
-
Cell lines: HepG2 cells (endogenously expressing human SLC13A5) or HEK293 cells stably over-expressing human SLC13A5.
-
Culture medium: Standard cell culture medium appropriate for the cell line.
-
Choline buffer (mM): 140 Choline Chloride, 2 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4.
-
Sodium buffer (mM): 140 NaCl, 2 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4.
-
[1,5-14C]-Citrate (radiolabeled citrate).
-
Unlabeled citrate.
-
This compound or other test inhibitors.
-
Scintillation cocktail.
-
Scintillation counter.
-
1% SDS solution.
Protocol:
-
Cell Seeding: Seed HepG2 or SLC13A5-expressing HEK293 cells in 24-well plates at a density that allows for a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Acclimation: On the day of the assay, aspirate the culture medium and wash the cells twice with choline buffer to remove sodium.
-
Inhibitor Pre-incubation (Optional but recommended): Incubate the cells with varying concentrations of this compound in choline buffer for a defined period (e.g., 30 minutes) at 37°C.
-
Uptake Initiation: To start the uptake, replace the buffer with sodium buffer containing a fixed concentration of 14C-citrate (e.g., 100 µM) and the corresponding concentrations of the inhibitor. For competition assays, unlabeled citrate can be added.
-
Incubation: Incubate the plates for a specific time (e.g., 30 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three to four times with ice-cold choline buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding 1% SDS solution to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of citrate uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Biological Relationships
The inhibition of SLC13A5 by this compound has downstream effects on several key metabolic and signaling pathways.
Citrate Metabolism and Dependent Pathways
Caption: Mechanism of this compound action on citrate metabolism.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for SLC13A5 inhibitor characterization.
Upstream Regulation of SLC13A5 Expression
Caption: Key regulators of SLC13A5 gene expression.
References
Slc13A5-IN-1: A Selective Inhibitor of the Solute Carrier Family 13 Member 5 (SLC13A5)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-citrate cotransporter (NaCT), is a plasma membrane protein responsible for transporting citrate into cells.[1] This transporter plays a crucial role in cellular metabolism, particularly in the liver and brain, by providing cytosolic citrate for various metabolic pathways, including fatty acid synthesis and energy production.[1][2] Dysregulation of SLC13A5 function has been implicated in a range of diseases. Loss-of-function mutations in the SLC13A5 gene lead to a rare and severe form of neonatal epilepsy, developmental delay, and tooth hypoplasia.[3][4] Conversely, increased SLC13A5 activity is associated with metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD). This dual role makes SLC13A5 an intriguing therapeutic target. While gene therapy approaches are being explored for loss-of-function disorders, the inhibition of SLC13A5 holds promise for the treatment of metabolic diseases.
Slc13A5-IN-1 has emerged as a potent and selective inhibitor of SLC13A5. This small molecule effectively blocks the uptake of citrate into cells, providing a valuable tool for studying the physiological and pathological roles of SLC13A5 and representing a potential starting point for the development of novel therapeutics for metabolic and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and the broader context of SLC13A5 signaling pathways.
Quantitative Data
The inhibitory potency of this compound has been characterized in different cellular and recombinant systems. The available data is summarized in the table below for easy comparison.
| Assay System | Target | Parameter | Value | Reference |
| HepG2 cells (endogenous expression) | Human SLC13A5 | IC50 | 0.022 µM | |
| Recombinant system | Human SLC13A5 | IC50 | 0.056 µM | |
| Recombinant system | Human GlyT2 | IC50 | 100 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard assays used for transporter inhibition studies.
14C-Citrate Uptake Assay in HepG2 Cells
This assay measures the inhibitory effect of this compound on the endogenous SLC13A5 transporter in a human liver cell line.
a. Cell Culture:
-
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, cells are seeded into 24-well plates and grown to confluence.
b. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed twice with pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4).
-
Cells are then pre-incubated for 10 minutes at 37°C with KH buffer containing varying concentrations of this compound or vehicle control (e.g., DMSO).
-
The pre-incubation buffer is removed, and the uptake reaction is initiated by adding KH buffer containing 14C-labeled citrate and the corresponding concentration of this compound. Unlabeled citrate can be included to determine non-specific uptake.
-
The uptake is allowed to proceed for a defined period (e.g., 10-30 minutes) at 37°C.
-
The reaction is terminated by rapidly washing the cells three times with ice-cold KH buffer.
-
The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
c. Data Analysis:
-
The specific uptake of 14C-citrate is calculated by subtracting the non-specific uptake (in the presence of a high concentration of unlabeled citrate) from the total uptake.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
14C-Citrate Uptake Assay in Recombinant Systems
This assay is used to determine the inhibitory activity of this compound on the human SLC13A5 transporter expressed in a heterologous system, such as human embryonic kidney 293 (HEK293) cells.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are transiently or stably transfected with a plasmid encoding human SLC13A5 using a standard transfection reagent. A control group is transfected with an empty vector.
-
Expression of the transporter is confirmed by methods such as Western blotting or immunofluorescence.
b. Assay Procedure:
-
The assay procedure is similar to the one described for HepG2 cells. Briefly, transfected cells are washed, pre-incubated with this compound, and then incubated with 14C-citrate.
-
The reaction is stopped, cells are lysed, and radioactivity is measured.
c. Data Analysis:
-
The specific uptake mediated by SLC13A5 is calculated by subtracting the uptake in empty vector-transfected cells from the uptake in SLC13A5-transfected cells.
-
The IC50 value is calculated as described for the HepG2 cell assay.
Selectivity Assay (e.g., against GlyT2)
To assess the selectivity of this compound, its inhibitory activity is tested against other transporters. The example provided is for the glycine transporter 2 (GlyT2).
a. Assay System:
-
A cell line stably over-expressing human GlyT2 is used (e.g., HEK293-hGlyT2).
b. Assay Procedure:
-
The procedure is analogous to the citrate uptake assay, but with 3H-labeled glycine as the substrate.
-
Cells are pre-incubated with various concentrations of this compound.
-
The uptake of 3H-glycine is measured.
c. Data Analysis:
-
The IC50 value for the inhibition of glycine uptake is determined and compared to the IC50 value for SLC13A5 inhibition to assess selectivity. A significantly higher IC50 for GlyT2 indicates selectivity for SLC13A5.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key aspects of SLC13A5 function and the experimental workflow for inhibitor characterization.
Caption: Mechanism of SLC13A5 and inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Regulatory context of SLC13A5 expression and function.
Conclusion
This compound is a valuable pharmacological tool for the study of SLC13A5. Its high potency and selectivity make it suitable for in vitro investigations into the roles of this transporter in both normal physiology and disease states. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to characterize the effects of this compound or other potential inhibitors. The continued exploration of SLC13A5 biology, aided by selective inhibitors like this compound, will be crucial for the development of novel therapeutic strategies for metabolic disorders and potentially for understanding the mechanisms underlying SLC13A5-related epilepsy. Further research into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs is warranted to fully assess its therapeutic potential.
References
The Role of Slc13A5 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a critical membrane protein responsible for transporting citrate from the extracellular space into cells.[1] Predominantly expressed in the liver, brain, and testis, SLC13A5 plays a pivotal role in cellular energy homeostasis by influencing key metabolic pathways such as the tricarboxylic acid (TCA) cycle, de novo lipogenesis, and gluconeogenesis.[2][3] Dysregulation of SLC13A5 function is implicated in a spectrum of metabolic diseases. While loss-of-function mutations lead to a rare and severe form of pediatric epilepsy, inhibition of SLC13A5 in the liver has emerged as a promising therapeutic strategy for prevalent metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] This technical guide provides an in-depth overview of the core functions of SLC13A5 in metabolic diseases, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
SLC13A5: The Cellular Gatekeeper of Citrate and its Metabolic Implications
SLC13A5 is a member of the sodium dicarboxylate/sulfate cotransporter family and functions as a symporter, coupling the transport of one citrate molecule to the influx of four sodium ions. This process is electrogenic and crucial for maintaining the cytoplasmic pool of citrate, a key metabolic intermediate.
Metabolic Functions of Cytosolic Citrate:
-
De Novo Lipogenesis: Citrate is the primary source of cytosolic acetyl-CoA, the building block for fatty acid and cholesterol synthesis.
-
Glycolysis and Gluconeogenesis Regulation: Cytosolic citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, thereby slowing down glucose breakdown. Conversely, it can promote gluconeogenesis.
-
TCA Cycle Regulation: By influencing the cytosolic acetyl-CoA pool, SLC13A5 indirectly modulates the activity of the TCA cycle within the mitochondria.
The dual role of SLC13A5 in health and disease underscores its importance. While its deficiency in the brain leads to neuronal hyperexcitability and seizures, its inhibition in the liver offers protection against metabolic overload.
Quantitative Data on the Metabolic Role of Slc13A5
The following tables summarize key quantitative findings from studies investigating the impact of Slc13A5 modulation on metabolic parameters in animal models.
Table 1: Metabolic Phenotype of Slc13a5 Knockout (KO) Mice
| Parameter | Wild-Type (WT) | Slc13a5 KO | Fold Change/Percentage Change | Significance | Reference |
| Plasma Citrate | Not specified | Elevated | - | p < 0.01 | |
| CSF Citrate | Not specified | Significantly Increased | - | p < 0.01 | |
| Parahippocampal Cortex Citrate | Not specified | Significantly Decreased | - | p < 0.05 | |
| Hepatic Diacylglycerol | Not specified | Decreased | - | Not specified | |
| Glucose Tolerance | Normal | Improved | - | Not specified |
Table 2: Effect of Hepatic Slc13a5 Inhibition on Metabolic Parameters in Mice on a High-Fat Diet
| Parameter | Control | Slc13a5 siRNA | Percentage Change | Significance | Reference |
| Hepatic mINDY (Slc13a5) Expression | 100% | ~40% | >60% reduction | p < 0.05 | |
| Hepatic Triglyceride Accumulation | High | Prevented | Significant reduction | p < 0.05 | |
| Hepatic Insulin Sensitivity | Impaired | Improved | - | p < 0.05 | |
| Endogenous Glucose Production (during hyperinsulinemic-euglycemic clamp) | High | Suppressed | Significant reduction | p < 0.05 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Slc13A5 function.
Generation of Slc13a5 Knockout/Knock-in Mice
Objective: To create a murine model with a disrupted or modified Slc13a5 gene to study its in vivo function.
Methodology (CRISPR/Cas9-mediated):
-
Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the murine Slc13a5 gene. For knock-in models, a donor DNA template containing the desired modification (e.g., a point mutation or a tag) flanked by homology arms is also designed.
-
Zygote Injection: Prepare a solution containing Cas9 mRNA and the designed gRNAs (and donor DNA for knock-in). Microinject this solution into the cytoplasm of fertilized mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Founder Screening: Genotype the resulting pups by PCR and Sanger sequencing of the targeted locus to identify founder mice carrying the desired genetic modification.
-
Germline Transmission: Breed the founder mice with wild-type mice to confirm germline transmission of the modified allele.
-
Colony Expansion: Establish a colony of heterozygous and homozygous mice for subsequent experiments.
Citrate Uptake Assay
Objective: To measure the functional activity of the SLC13A5 transporter in a cellular context.
Methodology ([14C]-Citrate Uptake):
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T or HepG2) in 6-well plates. For cells not endogenously expressing SLC13A5, transiently transfect with a plasmid encoding human or mouse SLC13A5.
-
Pre-incubation: Wash the cells with a sodium-free buffer (e.g., choline-based buffer) to remove extracellular sodium.
-
Uptake Initiation: Incubate the cells with a sodium-containing buffer containing a known concentration of [14C]-citrate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Uptake Termination: Rapidly wash the cells with ice-cold sodium-free buffer to stop the transport process and remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Compare the uptake in SLC13A5-expressing cells to control cells to determine the specific transport activity.
Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body and tissue-specific insulin sensitivity in vivo.
Methodology (in conscious, unrestrained mice):
-
Catheter Implantation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice. Allow a recovery period of 5-7 days.
-
Fasting: Fast the mice overnight (for approximately 16 hours) before the clamp study.
-
Basal Period: Infuse [3-3H]glucose at a constant rate for 2 hours to measure basal hepatic glucose production.
-
Clamp Period:
-
Initiate a primed-continuous infusion of human insulin to achieve hyperinsulinemia.
-
Simultaneously, infuse a variable rate of 20% glucose solution to maintain euglycemia (blood glucose at basal levels).
-
Collect blood samples from the arterial catheter at regular intervals (e.g., every 10 minutes) to monitor blood glucose levels and adjust the glucose infusion rate accordingly.
-
-
Tracer Administration: At a specific time point during the clamp (e.g., 75 minutes), administer a bolus of 2-[14C]deoxy-D-glucose to measure glucose uptake in individual tissues.
-
Tissue Collection: At the end of the clamp, anesthetize the mice and collect tissues for further analysis.
-
Data Analysis: Calculate the glucose infusion rate (GIR) required to maintain euglycemia as a measure of whole-body insulin sensitivity. Determine hepatic glucose production and tissue-specific glucose uptake from the tracer data.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate SLC13A5 expression and a typical experimental workflow.
Caption: Transcriptional regulation of SLC13A5 expression by various signaling pathways.
References
An In-depth Technical Guide to Slc13A5-IN-1 and Citrate Transport Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solute carrier family 13 member 5 (SLC13A5), a key sodium-coupled citrate transporter, and the inhibitory effects of Slc13A5-IN-1 (also known as PF-06649298). It details the critical role of citrate in cellular metabolism and the pathways governing its transport across cellular membranes. This document offers a thorough examination of the mechanism of action of this compound, supported by quantitative data, and provides detailed protocols for relevant experimental assays. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter. This guide is intended to be a valuable resource for researchers and professionals involved in the study of metabolic diseases, neurological disorders, and the development of novel therapeutics targeting citrate transport.
Introduction to Citrate and its Transport
Citrate is a pivotal intermediate in cellular metabolism, most notably in the tricarboxylic acid (TCA) cycle, which is central to energy production. Beyond its role in the mitochondria, cytosolic citrate is a crucial precursor for the synthesis of fatty acids and cholesterol. The regulation of cytosolic citrate levels is therefore critical for maintaining cellular homeostasis. The transport of citrate across cellular and mitochondrial membranes is tightly controlled by specific transporter proteins.
Two primary pathways for citrate transport are:
-
Mitochondrial Citrate Efflux: The mitochondrial citrate carrier (CIC), encoded by the SLC25A1 gene, transports citrate from the mitochondrial matrix to the cytosol in exchange for other dicarboxylates or phosphoenolpyruvate. This process is essential for providing the cytosolic pool of citrate required for lipogenesis and other anabolic pathways.
-
Plasma Membrane Citrate Influx: The sodium-coupled citrate transporter, SLC13A5 (also known as NaCT), is located on the plasma membrane and facilitates the uptake of extracellular citrate into the cell.[1][2][3] This pathway is particularly important in tissues like the liver and brain.[3]
Dysregulation of citrate transport is implicated in various pathological conditions. Loss-of-function mutations in SLC13A5 are associated with neonatal epilepsy, developmental delay, and teeth hypoplasia, highlighting the critical role of citrate in neuronal function.[4] Conversely, the inhibition of SLC13A5 has been proposed as a therapeutic strategy for metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD) by reducing hepatic lipid accumulation.
This compound: A Selective Inhibitor of SLC13A5
This compound (PF-06649298) is a potent and selective small-molecule inhibitor of the SLC13A5 transporter. It acts as a competitive inhibitor, vying with citrate for the transporter's binding site. The development of selective SLC13A5 inhibitors like this compound provides a valuable pharmacological tool for studying the physiological roles of this transporter and for exploring its therapeutic potential.
Quantitative Data for SLC13A5 Inhibitors
The inhibitory potency of this compound and other related compounds has been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound (PF-06649298)
| Cell Line/System | Target | IC50 | Reference |
| HEK293 cells expressing human NaCT | SLC13A5 | 0.41 µM | |
| Human Hepatocytes | SLC13A5 | 16.2 µM | |
| Mouse Hepatocytes | Slc13a5 | 4.5 µM | |
| HEK293 cells expressing human NaDC1 | SLC13A2 | >100 µM | |
| HEK293 cells expressing human NaDC3 | SLC13A3 | >100 µM |
Table 2: In Vitro Inhibitory Activity of BI01383298 (A highly potent and human-selective SLC13A5 inhibitor)
| Cell Line/System | Target | IC50 | Reference |
| HEK293 cells expressing human NaCT | SLC13A5 | 25-60 nM | |
| HepG2 cells (endogenous human NaCT) | SLC13A5 | ~100 nM | |
| HEK293 cells expressing mouse NaCT | Slc13a5 | No effect |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SLC13A5 inhibitors and study citrate transport.
[14C]-Citrate Uptake Assay in SLC13A5-Overexpressing Cells
This assay is a fundamental method for quantifying the activity of SLC13A5 and assessing the potency of its inhibitors.
Objective: To measure the uptake of radiolabeled citrate into cells engineered to overexpress the SLC13A5 transporter and to determine the IC50 value of an inhibitor.
Materials:
-
HEK293 cells stably overexpressing human SLC13A5 (HEK-hSLC13A5).
-
Control HEK293 cells (not expressing the transporter).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
[1,5-14C]-Citrate (radiolabeled citrate).
-
Non-radiolabeled citric acid.
-
This compound or other inhibitors of interest.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail.
-
Scintillation counter.
-
24-well cell culture plates.
Procedure:
-
Cell Culture: Seed HEK-hSLC13A5 and control HEK293 cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Solutions:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in Uptake Buffer.
-
Prepare the uptake solution containing a known concentration of [14C]-Citrate mixed with non-radiolabeled citrate in Uptake Buffer. The final citrate concentration should be close to the Km of the transporter if known.
-
-
Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with pre-warmed PBS.
-
Pre-incubate the cells with the various concentrations of the inhibitor (or vehicle control) in Uptake Buffer for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiate the uptake by adding the [14C]-Citrate uptake solution (containing the inhibitor at the same concentrations as the pre-incubation step).
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the CPM values (e.g., using a BCA protein assay).
-
Subtract the non-specific uptake (measured in control cells or in the presence of a saturating concentration of a known inhibitor) from all values.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key citrate transport pathways and the workflow for the citrate uptake assay.
Cellular Citrate Transport Pathways
Caption: Overview of major cellular citrate transport pathways.
Experimental Workflow for [14C]-Citrate Uptake Assay
Caption: Step-by-step workflow for the [14C]-Citrate uptake assay.
Conclusion
The study of citrate transport, particularly through the SLC13A5 transporter, is a rapidly evolving field with significant implications for both rare neurological diseases and common metabolic disorders. The development of selective inhibitors, such as this compound, has provided researchers with powerful tools to dissect the complex roles of citrate in cellular physiology and pathology. The quantitative data and detailed experimental protocols presented in this guide are intended to support and accelerate further research in this area. The continued investigation into the mechanisms of citrate transport and the effects of its modulation will undoubtedly lead to new therapeutic opportunities for a range of human diseases.
References
- 1. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Slc13A5-IN-1 and its Target Protein SLC13A5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate transporter, has emerged as a significant therapeutic target for a spectrum of diseases, ranging from rare genetic disorders like SLC13A5 Epilepsy to metabolic conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2][3][4] The development of selective inhibitors for SLC13A5 is a key area of research aimed at modulating cellular metabolism. This technical guide provides a comprehensive overview of the SLC13A5 protein, its function, and its role in disease, with a specific focus on the inhibitor Slc13A5-IN-1. This document includes a compilation of quantitative data, detailed experimental protocols for inhibitor characterization, and visualizations of relevant biological pathways and experimental workflows to support ongoing research and drug development efforts in this field.
Introduction to SLC13A5
SLC13A5, also known as the Na+/citrate cotransporter (NaCT), is a plasma membrane protein responsible for the transport of citrate from the extracellular space into the cell.[1] This process is coupled to the co-transport of sodium ions. The human SLC13A5 transporter is characterized as a low-affinity, high-capacity system for citrate.
The protein is predominantly expressed in the liver and brain, with lower levels of expression in other tissues. In the liver, SLC13A5 is crucial for clearing circulating citrate, which can then be utilized for various metabolic processes, including fatty acid synthesis and gluconeogenesis. In the brain, SLC13A5 is expressed in neurons and is believed to play a role in neuronal metabolism and function.
Mutations in the SLC13A5 gene that lead to a loss of transporter function are the cause of a rare and severe form of early infantile epileptic encephalopathy known as SLC13A5 Epilepsy. This autosomal recessive disorder is characterized by seizures beginning within the first few days of life, developmental delays, and movement disorders. Conversely, increased expression or activity of SLC13A5 has been associated with metabolic diseases, and its inhibition is being explored as a therapeutic strategy.
This compound: A Selective Inhibitor of SLC13A5
This compound is a potent and selective small molecule inhibitor of the human SLC13A5 transporter. It has been identified as a valuable tool for studying the physiological and pathological roles of SLC13A5 and as a starting point for the development of therapeutic agents.
Mechanism of Action
This compound acts by directly inhibiting the citrate transport function of SLC13A5. It has been shown to completely block the uptake of radiolabeled citrate into cells expressing the transporter.
Quantitative Data
The potency of this compound and other notable SLC13A5 inhibitors is summarized in the table below. This data is primarily derived from in vitro cell-based assays measuring the inhibition of citrate uptake.
| Inhibitor | Assay System | IC50 | Reference |
| This compound | HepG2 cells / 14C-Citrate Uptake | 0.022 µM | |
| PF-06761281 | HEK cells expressing human NaCT | 0.51 µM | |
| PF-06761281 | Rat Hepatocytes | 0.12 µM | |
| PF-06761281 | Mouse Hepatocytes | 0.21 µM | |
| PF-06761281 | Human Hepatocytes | 0.74 µM | |
| BI01383298 | HEK293 cells expressing human SLC13A5 | ~100 nM | |
| Compound 2 (PF-06649298) | In vitro and in vivo systems | Potent inhibitor |
Experimental Protocols
The characterization of SLC13A5 inhibitors primarily relies on cell-based assays that measure the uptake of a radiolabeled substrate, typically 14C-citrate. Below is a detailed, representative protocol for such an assay.
14C-Citrate Uptake Assay in HepG2 Cells
This protocol is designed to determine the inhibitory potency (IC50) of a test compound like this compound on the endogenous SLC13A5 transporter in the human hepatoma cell line, HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Reaction Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM D-glucose, 25 mM HEPES, pH 7.4
-
14C-Citrate (specific activity and concentration to be optimized)
-
Unlabeled (cold) citrate
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate at a density that allows them to reach approximately 90-95% confluency on the day of the assay. Culture for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor and create a serial dilution to cover a range of concentrations for IC50 determination.
-
Prepare the reaction buffer containing a fixed concentration of 14C-citrate. The final concentration of the solvent for the test inhibitor should be kept constant across all wells (typically ≤0.5%).
-
-
Assay Performance:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with the reaction buffer.
-
Add the reaction buffer containing the various concentrations of the test inhibitor to the respective wells. Include a vehicle control (no inhibitor) and a background control (e.g., reaction buffer without sodium, or with a known potent inhibitor at a high concentration).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). This incubation time should be within the linear range of citrate uptake.
-
-
Termination of Uptake:
-
Aspirate the reaction buffer.
-
Wash the cells rapidly three times with ice-cold reaction buffer to remove extracellular 14C-citrate.
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the background CPM from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
SLC13A5 in Cellular Metabolism
SLC13A5 plays a central role in linking extracellular citrate to key intracellular metabolic pathways. The following diagram illustrates the central position of SLC13A5 in cellular metabolism.
References
An In-depth Technical Guide to the Sodium-Citrate Co-transporter Family (SLC13)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier 13 (SLC13) family of membrane transport proteins plays a crucial role in cellular metabolism and homeostasis by mediating the sodium-coupled transport of essential dicarboxylates and tricarboxylates, which are key intermediates in the citric acid cycle.[1] This family, also known as the sodium-dependent dicarboxylate/sulfate cotransporter family, is vital for regulating the plasma and tissue levels of these metabolites.[1] In humans, the SLC13 family consists of five members, which can be broadly categorized into two subgroups based on their substrate preference: the sulfate transporters (NaS1/SLC13A1 and NaS2/SLC13A4) and the dicarboxylate/tricarboxylate transporters.[2] This guide will focus on the latter, which includes NaDC1 (SLC13A2), NaDC3 (SLC13A3), and NaCT (SLC13A5).[2] These transporters are integral to cellular energy production, fatty acid synthesis, and detoxification processes.[3] Dysregulation of these transporters has been implicated in a variety of pathological conditions, including metabolic disorders, neurological diseases, and cancer, making them attractive targets for drug development.
Members of the Sodium-Citrate Co-transporter Family
The three key members of the SLC13 family that transport dicarboxylates and tricarboxylates exhibit distinct tissue distribution, substrate specificities, and physiological roles.
-
NaDC1 (SLC13A2): Primarily located on the apical membrane of renal proximal tubule and small intestinal epithelial cells, NaDC1 is a low-affinity transporter. It plays a significant role in the reabsorption of citrate from the renal filtrate and the absorption of dietary dicarboxylates. Its function is critical in preventing kidney stone formation by regulating urinary citrate levels and is also implicated in acid-base homeostasis.
-
NaDC3 (SLC13A3): In contrast to NaDC1, NaDC3 is a high-affinity transporter with a broader tissue distribution, including the basolateral membrane of renal proximal tubule cells, liver, brain, and placenta. NaDC3 is involved in the transport of a wide range of dicarboxylates and participates in the secretion of drugs and xenobiotics through its interaction with organic anion transporters (OATs).
-
NaCT (SLC13A5): NaCT is a sodium-coupled citrate transporter with high specificity for citrate. It is predominantly expressed in the liver, brain, and testes. In the liver, NaCT is crucial for the uptake of citrate from the blood, which is a key precursor for fatty acid and cholesterol synthesis. Mutations in the SLC13A5 gene are associated with a severe neonatal epileptic encephalopathy.
Quantitative Data on Transporter Kinetics
The kinetic properties of the SLC13 carboxylate transporters have been characterized to varying extents. The Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal transport velocity, and the inhibition constant (Ki), indicating the concentration of an inhibitor required to produce half-maximal inhibition, are key parameters in understanding their function.
| Transporter | Substrate | Species | Km (µM) | Reference(s) |
| NaDC1 (SLC13A2) | Succinate | Human | ~500 | |
| Citrate | Human | - | ||
| NaDC3 (SLC13A3) | Succinate | Human | ~20 | |
| α-ketoglutarate | Human | - | ||
| Citrate | Human | low affinity | ||
| NaCT (SLC13A5) | Citrate | Human | ~600 | |
| Citrate | Rat | ~20 | ||
| Succinate | Rat | higher than citrate |
| Inhibitor | Transporter | IC50 (µM) | Reference(s) |
| Compound PF2 | NaCT (SLC13A5) | ~5 | |
| NaDC1 (SLC13A2) | >1000 | ||
| NaDC3 (SLC13A3) | >1000 | ||
| Compound PF4a | NaCT (SLC13A5) | ~10 | |
| NaDC1 (SLC13A2) | ~10 | ||
| NaDC3 (SLC13A3) | ~10 |
Signaling Pathways and Regulation
The expression and activity of the sodium-citrate co-transporters are tightly regulated by a variety of signaling pathways, ensuring that cellular metabolic needs are met.
Regulation of NaDC1 (SLC13A2) by Acidosis
Metabolic acidosis leads to an increase in NaDC1 activity in the renal proximal tubule, a response aimed at enhancing citrate reabsorption and subsequent metabolism to generate bicarbonate and restore acid-base balance. This process is mediated by complex signaling cascades.
Regulation of NaCT (SLC13A5) by Xenobiotic Receptors
The expression of NaCT (SLC13A5) in the liver is regulated by the nuclear receptors Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR), which are key sensors of foreign chemicals (xenobiotics).
Experimental Protocols
A variety of experimental techniques are employed to characterize the function and regulation of the SLC13 family of transporters.
Radiolabeled Substrate Uptake Assay
This assay directly measures the transport activity by quantifying the uptake of a radiolabeled substrate into cells expressing the transporter of interest.
Materials:
-
Cells expressing the target transporter (e.g., HEK293 or Xenopus oocytes)
-
Radiolabeled substrate (e.g., [14C]-citrate or [3H]-succinate)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES)
-
Wash buffer (ice-cold PBS)
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and wash the cells with uptake buffer. Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C.
-
Initiate Uptake: Add the uptake buffer containing the radiolabeled substrate (at a known concentration) to initiate the transport assay. For inhibition studies, the buffer will also contain the inhibitor at various concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of the cell lysate. Calculate the initial rate of uptake and determine kinetic parameters (Km, Vmax) by fitting the data to the Michaelis-Menten equation. For inhibition studies, calculate the IC50 and Ki values.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique used to study the electrogenic nature of transporters expressed in Xenopus laevis oocytes. It allows for the direct measurement of substrate-induced currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the target transporter
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl)
-
Perfusion system and recording chamber
-
Recording solution (e.g., ND96)
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and defolliculate them using collagenase treatment.
-
cRNA Injection: Inject a known amount of cRNA encoding the transporter of interest into the cytoplasm of stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for protein expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes: one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -50 mV).
-
Apply voltage steps to elicit currents.
-
Perfuse the oocyte with a solution containing the substrate of interest and record the substrate-induced current.
-
-
Data Analysis:
-
Measure the amplitude of the substrate-induced current at different substrate concentrations and membrane potentials.
-
Determine the current-voltage (I-V) relationship.
-
Calculate kinetic parameters (K0.5, Imax) by fitting the data to appropriate models.
-
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the transporter's gene to study the role of individual amino acid residues in its structure and function.
Materials:
-
Plasmid DNA containing the wild-type transporter gene
-
Mutagenic primers
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design a pair of complementary primers containing the desired mutation.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers to amplify the entire plasmid.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
-
Functional Characterization: Express the mutant transporter and characterize its function using uptake assays or TEVC to assess changes in transport activity, substrate specificity, or kinetics.
Experimental Workflow
The characterization of a member of the sodium-citrate co-transporter family typically follows a structured workflow to elucidate its function and physiological relevance.
Conclusion
The sodium-citrate co-transporter family is a critical component of cellular metabolism, with its members playing diverse and essential roles in health and disease. A thorough understanding of their structure, function, and regulation is paramount for the development of novel therapeutic strategies targeting metabolic and neurological disorders. This guide provides a comprehensive overview of the current knowledge, quantitative data, and key experimental methodologies for researchers and professionals in the field, aiming to facilitate further investigation into this important family of solute carriers.
References
- 1. SLC13A3 solute carrier family 13 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Sodium-coupled dicarboxylate and citrate transporters from the SLC13 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Substrate and Cation Transport in the Human Na+/Dicarboxylate Cotransporter NaDC3 - PMC [pmc.ncbi.nlm.nih.gov]
Slc13A5-IN-1: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Slc13A5-IN-1 is a potent and selective inhibitor of the sodium-citrate cotransporter, SLC13A5 (Solute Carrier Family 13 Member 5). This transporter plays a crucial role in cellular metabolism by importing extracellular citrate into cells, particularly in the liver and brain. Dysregulation of SLC13A5 function is implicated in various metabolic disorders and a rare form of pediatric epilepsy. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, a key tool compound for studying the therapeutic potential of SLC13A5 inhibition. Information is synthesized from publicly available data, including patent literature and peer-reviewed publications, to offer a comprehensive resource for researchers in the field.
Introduction to SLC13A5
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the Na+/citrate cotransporter (NaCT), is a plasma membrane protein responsible for the sodium-dependent uptake of citrate and other dicarboxylates and tricarboxylates from the extracellular environment into the cytoplasm.[1][2] Intracellular citrate is a central node in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis.[3][4]
Mutations in the SLC13A5 gene that lead to a loss of transporter function are the cause of a rare and severe form of early infantile epileptic encephalopathy, characterized by seizures within the first few days of life and significant developmental delays.[5] Conversely, inhibition of SLC13A5 has been proposed as a therapeutic strategy for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as reduced citrate uptake in hepatocytes can lead to improved insulin sensitivity and reduced lipid accumulation. The development of selective SLC13A5 inhibitors is therefore of significant interest for both studying the transporter's function and exploring its therapeutic potential.
Discovery of this compound
This compound, also referred to as compound I-5 in patent literature, emerged from a drug discovery program aimed at identifying potent and selective inhibitors of SLC13A5. The discovery process likely involved a high-throughput screening campaign followed by lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties.
A key publication details the optimization of a dicarboxylic acid series of SLC13A5 inhibitors, which led to the identification of potent compounds with in vivo activity. One of the pioneering compounds from this series is PF-06649298. This compound is a representative of this class of inhibitors.
The general workflow for the discovery of such inhibitors can be depicted as follows:
Mechanism of Action
This compound exerts its biological effect through direct inhibition of the SLC13A5 transporter. By binding to the transporter, it blocks the uptake of extracellular citrate into the cell. This leads to a decrease in intracellular citrate concentrations, which in turn modulates downstream metabolic pathways.
The signaling pathway affected by this compound can be illustrated as follows:
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds based on available information.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/System | IC50 (µM) |
| 14C-Citrate Uptake Assay | HepG2 (endogenous hSLC13A5) | 0.022 |
| Recombinant hSLC13A5 14C-Citrate Uptake | Overexpressing cells | 0.056 |
Table 2: In Vitro Selectivity of this compound
| Assay | Target | IC50 (µM) |
| Recombinant Human GlyT2 3H-Glycine Uptake | GlyT2 | 100 |
Table 3: In Vivo Pharmacodynamics of a Related Dicarboxylate Inhibitor (Compound 4a)
| Animal Model | Treatment | Effect |
| Mice | Dose-dependent administration of 4a | Inhibition of 14C-citrate uptake in liver and kidney |
| Mice | Administration of 4a | Modest reductions in plasma glucose concentrations |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on the descriptions in the available literature, the following outlines the likely methodologies used for key experiments.
In Vitro 14C-Citrate Uptake Assay
This assay is fundamental to determining the inhibitory potency of compounds against the SLC13A5 transporter.
Methodology:
-
Cell Culture: HepG2 cells, which endogenously express human SLC13A5, or a cell line engineered to overexpress the transporter (e.g., HEK293) are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are washed and pre-incubated with a buffer containing various concentrations of the test compound (this compound) for a defined period.
-
Uptake Reaction: The transport reaction is initiated by adding a solution containing a known concentration of 14C-labeled citrate. The incubation is carried out for a specific time at a controlled temperature.
-
Reaction Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of citrate uptake is plotted against the concentration of the inhibitor, and the IC50 value (the concentration of inhibitor that reduces citrate uptake by 50%) is calculated.
In Vivo 14C-Citrate Uptake Study
This type of study assesses the ability of an inhibitor to block SLC13A5 function in a living organism.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for such studies.
-
Compound Administration: The test compound (e.g., a close analog of this compound) is administered to the animals via an appropriate route (e.g., oral gavage or intravenous injection).
-
Radiotracer Injection: After a predetermined time to allow for drug distribution, 14C-labeled citrate is injected.
-
Tissue Collection: At a specific time point after the radiotracer injection, animals are euthanized, and tissues of interest (e.g., liver and kidney) are collected.
-
Sample Processing and Analysis: The tissues are processed to determine the amount of radioactivity present, which is indicative of citrate uptake.
-
Data Analysis: The level of 14C-citrate in the tissues of treated animals is compared to that in vehicle-treated control animals to determine the extent of in vivo target engagement.
Conclusion and Future Directions
This compound is a valuable chemical probe for elucidating the physiological and pathophysiological roles of the SLC13A5 transporter. Its high potency and selectivity make it a critical tool for in vitro and in vivo studies. The preclinical data on related compounds suggest that SLC13A5 inhibition is a viable therapeutic strategy for metabolic diseases.
Future research should focus on:
-
Comprehensive preclinical development of SLC13A5 inhibitors, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies.
-
Evaluation of the therapeutic efficacy of these inhibitors in relevant animal models of metabolic disorders and SLC13A5-deficiency epilepsy.
-
Exploration of the long-term consequences of SLC13A5 inhibition.
The continued development of compounds like this compound will be instrumental in advancing our understanding of citrate metabolism and may ultimately lead to novel therapies for a range of human diseases.
References
- 1. SLC13A5/sodium-citrate co-transporter overexpression causes disrupted white matter integrity and an autistic-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC13A5 - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Characterizing a rare neurogenetic disease, SLC13A5 citrate transporter disorder, utilizing clinical data in a cloud-based medical record collection system [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Slc13A5-IN-1 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of Slc13A5-IN-1, a selective inhibitor of the sodium-citrate co-transporter (SLC13A5). The primary assay described is a radiolabeled citrate uptake assay, a common method for characterizing the potency and mechanism of action of SLC13A5 inhibitors.
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-dependent citrate transporter (NaCT), is a plasma membrane protein responsible for transporting citrate from the extracellular space into cells.[1][2][3] This process is crucial for various metabolic pathways, including fatty acid synthesis and energy regulation.[4][5] Dysregulation of SLC13A5 function has been implicated in metabolic diseases and a rare form of neonatal epilepsy. Consequently, inhibitors of SLC13A5, such as this compound, are valuable research tools and potential therapeutic agents.
This compound has been identified as a selective inhibitor of SLC13A5, effectively blocking the uptake of citrate in cells endogenously expressing the transporter, such as the human liver cell line HepG2. The following protocols detail the methodology for quantifying the inhibitory activity of this compound in a cellular context.
Data Presentation
The inhibitory potency of this compound and other known SLC13A5 inhibitors is summarized in the table below. This data is typically generated using a radiolabeled substrate uptake assay.
| Compound | Assay System | IC50 (µM) | Reference |
| This compound | HepG2 cells / [14C]-Citrate Uptake | 0.022 | |
| This compound | Recombinant hSLC13A5 / [14C]-Citrate Uptake | 0.056 | |
| PF-06761281 | HEK cells expressing NaCT | 0.51 | |
| PF-06761281 | Rat Hepatocytes | 0.12 | |
| PF-06761281 | Mouse Hepatocytes | 0.21 | |
| PF-06761281 | Human Hepatocytes | 0.74 | |
| BI01383298 | Human SLC13A5 | Potent inhibitor |
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay in HepG2 Cells
This protocol describes the determination of the IC50 value of this compound by measuring the inhibition of radiolabeled citrate uptake in HepG2 cells, which endogenously express SLC13A5.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
[1,5-¹⁴C]-Citrate
-
Unlabeled citric acid
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Culture: Culture HepG2 cells in standard cell culture medium until they reach a confluent monolayer in multi-well plates.
-
Preparation of Assay Buffer: Prepare a sodium-containing uptake buffer (e.g., HBSS). Also, prepare a sodium-free uptake buffer (e.g., by replacing NaCl with choline chloride) to determine sodium-dependent uptake.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with the sodium-containing uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound in the sodium-containing uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO) and a positive control with a known inhibitor if available.
-
-
Uptake Measurement:
-
To initiate the uptake, add the assay buffer containing a mixture of [¹⁴C]-citrate and unlabeled citrate to each well. The final concentration of citrate should be optimized, but a concentration near the Km of the transporter for citrate is often used.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Wash the cells multiple times with ice-cold sodium-free uptake buffer to remove extracellular [¹⁴C]-citrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration in each well, if necessary.
-
Subtract the background CPM (from wells with a high concentration of a known inhibitor or sodium-free buffer) from all other values.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Inhibition
Caption: SLC13A5 transports extracellular citrate into the cell, a process inhibited by this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using a radiolabeled citrate uptake assay.
References
- 1. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The growing research toolbox for SLC13A5 citrate transporter disorder: a rare disease with animal models, cell lines, an ongoing Natural History Study and an engaged patient advocacy organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Slc13A5-IN-1 14C-Citrate Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Slc13A5-IN-1, a selective inhibitor of the sodium-citrate co-transporter (SLC13A5), in a 14C-citrate uptake assay. This assay is crucial for characterizing the potency and selectivity of SLC13A5 inhibitors, which are valuable tools for studying metabolic diseases and certain types of cancer.
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the Na+/citrate cotransporter (NaCT), is a membrane protein that facilitates the transport of citrate from the extracellular space into cells.[1][2] This process is particularly important in the liver for regulating cellular energy homeostasis, influencing glycolysis, the TCA cycle, and fatty acid synthesis.[1] Dysregulation of SLC13A5 has been implicated in various metabolic disorders, including obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, making it a promising therapeutic target.[1][2] this compound is a potent and selective inhibitor of SLC13A5, and the 14C-citrate uptake assay is a reliable method to quantify its inhibitory activity.
Data Presentation
Table 1: Inhibitory Potency of SLC13A5 Inhibitors
| Compound | Cell Line | IC50 | Reference |
| This compound | HepG2 | 0.022 µM | |
| BI01383298 | HEK293-hSLC13A5 | 56 nM | |
| BI01383298 | HepG2 | 24 nM | |
| Dicarboxylate 1 (racemic) | HEK-293 overexpressing SLC13A5 | 0.80 µM |
Experimental Protocols
14C-Citrate Uptake Assay Using this compound
This protocol is designed to measure the inhibition of SLC13A5-mediated citrate uptake by this compound in a human liver cell line, such as HepG2.
Materials:
-
HepG2 cells (or other suitable cell line expressing SLC13A5)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
[1,5-14C]-Citric acid
-
Unlabeled citric acid
-
Sodium Buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Choline Buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed HepG2 cells in multi-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in Sodium Buffer to achieve the desired final concentrations for the dose-response curve. A typical concentration range could be from 0.1 nM to 10 µM.
-
Assay Plate Preparation:
-
On the day of the assay, aspirate the cell culture medium.
-
Wash the cells twice with pre-warmed Choline Buffer to remove sodium.
-
-
Inhibitor Incubation:
-
Add the prepared dilutions of this compound (in Sodium Buffer) to the respective wells.
-
For the control (no inhibition) and blank (no uptake) wells, add Sodium Buffer with and without sodium (Choline Buffer), respectively.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
Initiation of Uptake:
-
Prepare the uptake solution by mixing [14C]-citrate and unlabeled citrate in Sodium Buffer to achieve the desired final citrate concentration (e.g., 10 µM). The specific activity of the [14C]-citrate should be optimized for sensitive detection.
-
Add the uptake solution to all wells to initiate the citrate uptake.
-
-
Uptake Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes). The optimal time should be within the linear range of citrate uptake.
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the uptake solution.
-
Wash the cells three to four times with ice-cold Choline Buffer to remove extracellular [14C]-citrate.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average CPM of the blank wells (Choline Buffer) from the CPM of all other wells to correct for non-specific binding.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: SLC13A5-mediated citrate uptake and its role in cellular metabolism.
Caption: Workflow for the this compound 14C-citrate uptake assay.
References
Application Notes and Protocols for Utilizing Slc13A5-IN-1 in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is predominantly expressed in the liver and plays a crucial role in transporting extracellular citrate into hepatocytes. This imported citrate is a key metabolite, serving as a precursor for fatty acid and cholesterol biosynthesis, and influencing energy homeostasis. Dysregulation of SLC13A5 activity is implicated in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.
Slc13A5-IN-1 is a potent and selective inhibitor of the SLC13A5 transporter. In the human hepatocellular carcinoma cell line, HepG2, which endogenously expresses SLC13A5, this inhibitor effectively blocks citrate uptake. This characteristic makes this compound a valuable tool for studying the downstream consequences of citrate import inhibition, particularly its effects on lipogenesis and other metabolic pathways. These application notes provide detailed protocols for the use of this compound in HepG2 cells to investigate its effects on citrate uptake, lipid accumulation, and cell viability.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 0.022 µM | HepG2 | [1] |
| Solubility | In DMSO (e.g., 12.5 mg/mL) | - | [1] |
| Storage | Stock solution at -80°C for 6 months or -20°C for 1 month | - | [1] |
Table 2: Representative Data on the Effect of SLC13A5 Inhibition on Lipid Formation in HepG2 Cells
| Treatment | Relative Lipid Content (%) | Method | Reference |
| Control (siRNA-NC) | 100 | BODIPY Staining | [2] |
| SLC13A5 Knockdown (siRNA-SLC13A5) | ~60 | BODIPY Staining | [2] |
Note: This data is from studies using siRNA to knockdown SLC13A5, which is expected to produce a similar biological outcome to pharmacological inhibition with this compound.
Mandatory Visualizations
Caption: Workflow for studying the effects of this compound in HepG2 cells.
Caption: Inhibition of SLC13A5 by this compound blocks citrate uptake, impacting lipogenesis.
Experimental Protocols
HepG2 Cell Culture
A critical first step is the proper maintenance of HepG2 cells to ensure experimental reproducibility.
Materials:
-
HepG2 cells (e.g., ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Complete Growth Medium: Prepare EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Cells:
-
Rapidly thaw the cryovial of HepG2 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Passaging Cells:
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Split the cells at a ratio of 1:4 to 1:8 into new culture flasks containing pre-warmed complete growth medium.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of the inhibitor in DMSO. The use of sonication and gentle warming (up to 60°C) may be necessary to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
[¹⁴C]-Citrate Uptake Assay
This assay directly measures the inhibitory effect of this compound on citrate transport in HepG2 cells.
Materials:
-
HepG2 cells cultured in 24-well plates
-
This compound
-
[¹⁴C]-Citrate
-
Transport Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.5)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Seed HepG2 cells in a 24-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed transport buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with transport buffer containing various concentrations of this compound (e.g., ranging from 0.001 µM to 10 µM) or vehicle control (DMSO).
-
Initiate the uptake by adding transport buffer containing [¹⁴C]-citrate and the corresponding concentrations of this compound or vehicle.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C. The uptake is linear for up to 30 minutes.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
-
Lyse the cells in each well with lysis buffer.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Lipogenesis Assay (Oil Red O Staining)
This assay is used to visualize and quantify the accumulation of neutral lipid droplets in HepG2 cells following treatment with this compound.
Materials:
-
HepG2 cells cultured in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
100% Isopropanol
-
Microscope
-
Plate reader
Protocol:
-
Seed HepG2 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (a starting range of 0.1 µM to 10 µM is recommended for optimization) or vehicle control for 24-72 hours. A 24-hour treatment is a common starting point for lipogenesis assays.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add 60% isopropanol to each well and incubate for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
Remove the staining solution and wash the cells with distilled water until the excess stain is removed.
-
At this point, images can be captured using a microscope to visualize the lipid droplets.
-
For quantification, completely dry the wells and add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 490-520 nm.
Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of mRNA levels of key lipogenic genes, such as SREBP-1c, FASN, and ACC, to understand the molecular mechanism of this compound's effect on lipogenesis.
Materials:
-
HepG2 cells cultured in 6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, ACC) and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
Seed HepG2 cells in 6-well plates.
-
Treat the cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the vehicle control.
Cell Viability Assay (MTT Assay)
It is essential to determine if the observed effects of this compound are due to its specific inhibitory action or general cytotoxicity.
Materials:
-
HepG2 cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (the same range as used in the functional assays) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
Application Notes and Protocols for Slc13A5-IN-1 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a critical plasma membrane protein responsible for transporting citrate from the extracellular space into the cytosol of cells, particularly in the liver and brain.[1][2][3] Cytosolic citrate is a key metabolic intermediate, serving as a precursor for fatty acid and cholesterol synthesis, and as an allosteric regulator of glycolysis and gluconeogenesis.[4][5] Dysregulation of SLC13A5 function has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, as well as in neurological conditions like epilepsy. Consequently, the inhibition of SLC13A5 has emerged as a promising therapeutic strategy for these conditions.
This document provides detailed application notes and experimental protocols for the characterization and utilization of a representative SLC13A5 inhibitor, referred to here as Slc13A5-IN-1 , in metabolic studies. While the specific compound "this compound" is used here for illustrative purposes, the methodologies and principles described are based on published data for known SLC13A5 inhibitors, such as PF-06761281 and BI01383298, and can be adapted for novel inhibitors of this transporter.
Data Presentation: In Vitro Efficacy of Representative SLC13A5 Inhibitors
The following tables summarize the in vitro potency of known SLC13A5 inhibitors, which can serve as a benchmark for the evaluation of this compound.
| Table 1: Inhibitory Activity (IC50) of PF-06761281 against SLC13 Family Transporters | |
| Target | IC50 (µM) |
| HEK293 cells expressing human SLC13A5 (NaCT) | 0.51 |
| HEK293 cells expressing human SLC13A2 (NaDC1) | 13.2 |
| HEK293 cells expressing human SLC13A3 (NaDC3) | 14.1 |
| Table 2: Inhibitory Activity (IC50) of PF-06761281 on Citrate Uptake in Hepatocytes | |
| Cell Type | IC50 (µM) |
| Rat Hepatocytes | 0.12 |
| Mouse Hepatocytes | 0.21 |
| Human Hepatocytes | 0.74 |
| Table 3: Inhibitory Activity (IC50) of BI01383298 against Human SLC13A5 | |
| Condition | IC50 (nM) |
| Inhibition of citrate uptake (Li+ absent) | 197 ± 51 |
| Inhibition of citrate uptake (Li+ present) | 82 ± 10 |
Signaling and Metabolic Pathways
SLC13A5-Mediated Citrate Transport and its Metabolic Fate
The following diagram illustrates the central role of SLC13A5 in transporting extracellular citrate into the cell and its subsequent involvement in key metabolic pathways.
Experimental Protocols
Protocol 1: In Vitro [14C]-Citrate Uptake Assay
This protocol is designed to measure the inhibitory effect of this compound on the uptake of radiolabeled citrate in cells endogenously or exogenously expressing SLC13A5.
Materials:
-
HEK293 cells transiently expressing human SLC13A5, or HepG2 cells (endogenous expression).
-
[1,5-14C]-Citrate (or other radiolabeled citrate).
-
This compound (and other reference inhibitors like PF-06761281).
-
NaCl buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM HEPES/Tris, pH 7.5).
-
LiCl (for assays with human SLC13A5, as Li+ activates the human transporter).
-
Cell culture plates (24- or 48-well).
-
Scintillation counter and scintillation fluid.
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to 80-90% confluency.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash cells twice with NaCl buffer.
-
Pre-incubate the cells for 30 minutes at 37°C with NaCl buffer containing various concentrations of this compound or vehicle control (e.g., DMSO). For human SLC13A5, LiCl (e.g., 10 mM) can be included in the buffer.
-
-
Citrate Uptake:
-
Remove the pre-incubation buffer.
-
Initiate the uptake by adding NaCl buffer containing [14C]-citrate (e.g., 2-4 µM) and the respective concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Termination and Lysis:
-
Aspirate the uptake buffer.
-
Wash the cells rapidly three times with ice-cold NaCl buffer to remove extracellular radiolabel.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for Citrate Uptake Assay
Protocol 2: Metabolic Flux Analysis using 13C-Labeled Substrates
This protocol outlines a general approach to trace the metabolic fate of citrate and assess the impact of this compound on downstream metabolic pathways using stable isotope labeling.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7).
-
This compound.
-
Culture medium with and without the standard carbon source (e.g., glucose, glutamine).
-
13C-labeled citrate (e.g., [U-13C6]-citrate).
-
Solvents for metabolite extraction (e.g., methanol, acetonitrile, water).
-
LC-MS/MS or GC-MS system for metabolite analysis.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle for a specified duration.
-
-
Isotope Labeling:
-
Replace the culture medium with a medium containing the 13C-labeled citrate and the corresponding treatment (this compound or vehicle).
-
Incubate for a time course to allow for the incorporation of the label into downstream metabolites.
-
-
Metabolite Extraction:
-
Rapidly aspirate the medium and wash the cells with an appropriate buffer.
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
-
Sample Analysis:
-
Analyze the cell extracts using LC-MS/MS or GC-MS to identify and quantify the mass isotopologues of key metabolites (e.g., citrate, malate, fumarate, glutamate, fatty acids).
-
-
Data Analysis:
-
Determine the fractional contribution of the 13C-label to each metabolite pool.
-
Compare the labeling patterns between the this compound treated and vehicle-treated cells to assess the impact on citrate utilization and downstream metabolic fluxes.
-
Protocol 3: Seahorse XF Real-Time ATP Rate Assay
This protocol measures the effect of this compound on cellular energy metabolism by simultaneously measuring mitochondrial and glycolytic ATP production rates.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24).
-
Seahorse XF cell culture microplates.
-
This compound.
-
Seahorse XF Real-Time ATP Rate Assay Kit (containing oligomycin and rotenone/antimycin A).
-
Extracellular citrate.
-
Appropriate cell line (e.g., hepatocytes).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Inhibitor Treatment: Pre-treat the cells with this compound or vehicle control for the desired time.
-
Assay Preparation:
-
Hydrate the sensor cartridge.
-
Replace the culture medium with Seahorse XF DMEM medium, supplemented with substrates as needed (e.g., glucose, pyruvate, glutamine).
-
Add extracellular citrate to stimulate SLC13A5-dependent respiration.
-
-
Seahorse Assay:
-
Load the assay plate into the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Inject oligomycin to inhibit mitochondrial ATP synthase.
-
Inject rotenone and antimycin A to shut down mitochondrial respiration.
-
-
Data Analysis:
-
Use the Seahorse XF Real-Time ATP Rate Assay Report Generator to calculate the ATP production rates from glycolysis and oxidative phosphorylation.
-
Compare the ATP production rates between cells treated with this compound and control cells in the presence and absence of extracellular citrate. An acute increase in cellular oxygen consumption rate (OCR) upon citrate addition, which is prevented by an SLC13A5 inhibitor, can be observed.
-
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for investigating the metabolic effects of this compound. By employing a combination of radiolabeled substrate uptake assays, stable isotope tracing, and real-time metabolic analysis, researchers can elucidate the mechanism of action of novel SLC13A5 inhibitors and evaluate their therapeutic potential in metabolic and neurological diseases. The provided data on known inhibitors serve as a valuable reference for these studies.
References
Application Notes and Protocols: Slc13A5-IN-1 in Non-Alcoholic Fatty Liver Disease (NAFLD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of fat in the liver, which can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. The solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), has emerged as a promising therapeutic target for NAFLD. SLC13A5 is highly expressed in the liver and facilitates the uptake of extracellular citrate into hepatocytes.[1][2][3] This imported citrate serves as a key precursor for de novo lipogenesis (DNL), a central process in the pathogenesis of NAFLD.[4][5] Increased expression and activity of SLC13A5 are associated with obesity, NAFLD, and insulin resistance. Consequently, inhibition of SLC13A5 presents a rational strategy to mitigate hepatic steatosis by limiting a crucial substrate for fat synthesis.
Slc13A5-IN-1 is a potent and selective inhibitor of the SLC13A5 transporter. Its ability to block citrate uptake in liver cells makes it a valuable research tool for investigating the role of SLC13A5 in NAFLD and for assessing the therapeutic potential of SLC13A5 inhibition. These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of NAFLD.
This compound: Properties and Mechanism of Action
This compound is a selective inhibitor of the sodium-citrate co-transporter, SLC13A5. By blocking this transporter, this compound prevents the influx of extracellular citrate into hepatocytes. This reduction in intracellular citrate limits the substrate available for ATP-citrate lyase (ACLY), a key enzyme that converts citrate to acetyl-CoA in the cytoplasm. Acetyl-CoA is the primary building block for the synthesis of fatty acids and cholesterol. Therefore, by inhibiting SLC13A5, this compound effectively downregulates the de novo lipogenesis pathway, leading to reduced lipid accumulation in the liver.
Data Presentation
Inhibitor Activity and Properties
| Compound | Target | IC50 | Cell Line | Notes | Reference |
| This compound | SLC13A5 | 0.022 µM | HepG2 | Selective inhibitor of sodium-citrate co-transporter. Blocks the uptake of 14C-citrate. | |
| PF-06649298 | SLC13A5 | 16.2 µM | Human Hepatocytes | Can be used for research on regulating glucose and lipid metabolism. | |
| PF-06761281 | SLC13A5 | 0.51 µM | HEK-NaCT | Orally active and partially selective inhibitor. | |
| BI01383298 | Human SLC13A5 | 25-60 nM | HEK293FT | Highly potent and selective for human NaCT; no effect on mouse NaCT. |
Signaling Pathways and Experimental Workflow
SLC13A5 Signaling Pathway in NAFLD
Caption: Inhibition of SLC13A5 by this compound blocks citrate entry, reducing lipogenesis.
General Experimental Workflow for In Vitro Studies
Caption: Workflow for evaluating this compound's effect on hepatocyte steatosis in vitro.
Experimental Protocols
In Vitro Model of NAFLD
Objective: To assess the efficacy of this compound in reducing lipid accumulation in a cellular model of NAFLD.
Cell Line: HepG2 (human hepatoma cell line) or primary human hepatocytes.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Oleic acid and Palmitic acid
-
Fatty acid-free BSA (Bovine Serum Albumin)
-
This compound
-
DMSO (vehicle control)
-
[14C]-Citrate
-
Oil Red O staining solution
-
Triglyceride quantification kit
Protocol:
-
Cell Culture and Steatosis Induction:
-
Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for staining and assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare a fatty acid solution by dissolving oleic and palmitic acids (2:1 molar ratio) in sterile ethanol and then conjugating to fatty acid-free BSA in serum-free DMEM. The final concentration of total fatty acids should be in the range of 0.5-1 mM.
-
Replace the normal growth medium with the fatty acid-containing medium to induce steatosis.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the steatosis-inducing medium at various concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Include a vehicle control group (DMSO only).
-
Incubate the cells for 24-48 hours.
-
-
Endpoint Assays:
-
Citrate Uptake Assay:
-
Wash cells with a sodium-containing buffer.
-
Incubate cells with [14C]-Citrate in the presence or absence of this compound for a defined period (e.g., 30 minutes).
-
Wash cells with ice-cold buffer to stop the uptake.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Lipid Accumulation (Oil Red O Staining):
-
Wash cells with PBS.
-
Fix the cells with 10% formalin for 30-60 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets under a microscope.
-
For quantification, elute the dye with 100% isopropanol and measure the absorbance at ~510 nm.
-
-
Triglyceride Quantification:
-
Wash cells with PBS and lyse them.
-
Use a commercial triglyceride quantification kit according to the manufacturer's instructions to measure the intracellular triglyceride content.
-
Normalize the triglyceride levels to the total protein content of the cell lysate.
-
-
In Vivo Model of NAFLD
Objective: To evaluate the in vivo efficacy of this compound in a diet-induced mouse model of NAFLD.
Animal Model: C57BL/6J mice.
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Kits for measuring plasma parameters (e.g., ALT, AST, triglycerides, cholesterol)
-
Reagents for liver histology (formalin, paraffin, hematoxylin, and eosin) and Oil Red O staining of frozen sections.
Protocol (based on general procedures for SLC13A5 inhibitors):
-
Induction of NAFLD:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into groups: Chow + Vehicle, HFD + Vehicle, HFD + this compound.
-
Feed the HFD groups a high-fat diet for 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis. The chow group receives a standard diet.
-
-
Treatment with this compound:
-
Based on preclinical studies of similar compounds, a starting dose for this compound could be in the range of 10-100 mg/kg, administered once or twice daily via oral gavage. Dose-ranging studies are recommended.
-
Treat the mice for a period of 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
-
Metabolic Phenotyping:
-
Towards the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.
-
-
Sample Collection and Analysis:
-
At the end of the study, fast the mice overnight.
-
Collect blood via cardiac puncture for the analysis of plasma ALT, AST, triglycerides, cholesterol, and glucose.
-
Euthanize the mice and harvest the livers.
-
Weigh the livers and take portions for:
-
Histology: Fix in 10% formalin, embed in paraffin, and stain with H&E to assess steatosis, inflammation, and ballooning.
-
Lipid Staining: Embed in OCT compound, freeze, and perform Oil Red O staining on frozen sections to visualize neutral lipids.
-
Biochemical Analysis: Snap-freeze in liquid nitrogen and store at -80°C for the quantification of hepatic triglyceride and cholesterol content.
-
-
-
Data Analysis:
-
Statistically compare the data from the different treatment groups to evaluate the effect of this compound on NAFLD parameters.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of citrate transport in the pathophysiology of NAFLD. The protocols outlined above provide a framework for researchers to utilize this inhibitor in both in vitro and in vivo settings to explore its therapeutic potential. By specifically targeting a key node in the de novo lipogenesis pathway, this compound offers a promising approach for the development of novel treatments for NAFLD.
References
- 1. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 2. 2.4. Oil Red O Staining [bio-protocol.org]
- 3. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Slc13A5-IN-1 in Cancer Cell Citrate Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrate is a pivotal metabolite in cellular bioenergetics and biosynthesis. In cancer cells, the demand for citrate is often elevated to support rapid proliferation and lipid synthesis.[1][2][3] The solute carrier family 13 member 5 (Slc13A5), also known as the sodium-coupled citrate transporter (NaCT), facilitates the uptake of extracellular citrate.[4][5] Emerging evidence highlights Slc13A5 as a potential therapeutic target in cancers that are dependent on extracellular citrate, such as certain types of hepatocellular carcinoma.
Slc13A5-IN-1 is a potent and selective inhibitor of the Slc13A5 transporter. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the role of citrate metabolism in cancer cells.
This compound: Compound Information
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉Cl₃N₂O₃S | |
| Molecular Weight | 461.79 g/mol | |
| CAS Number | 2227548-95-8 | |
| IC₅₀ | 0.022 µM (in HepG2 cells for ¹⁴C-citrate uptake) | |
| Solubility | Soluble in DMSO (7 mg/mL, 15.15 mM) | |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in solvent at -80°C for up to 1 year. |
Signaling Pathway
Inhibition of Slc13A5 by this compound blocks the entry of extracellular citrate into the cancer cell. This reduction in intracellular citrate can lead to a decrease in the cellular energy status, reflected by a lower ATP/ADP ratio. The subsequent activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway can ultimately lead to decreased cell proliferation and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value for cell viability.
¹⁴C-Citrate Uptake Assay
This protocol measures the direct inhibitory effect of this compound on citrate uptake in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Krebs-Ringer-Henseleit (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM HEPES, 5.5 mM glucose, 2.5 mM CaCl₂, pH 7.4)
-
[¹⁴C]-Citric acid
-
This compound
-
DMSO
-
24-well plates
-
Scintillation cocktail
-
Scintillation counter
-
Lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Pre-incubation and Treatment:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells for 30 minutes at 37°C with KRH buffer containing various concentrations of this compound (e.g., 0 nM to 1000 nM) or vehicle control (DMSO).
-
-
Citrate Uptake:
-
Initiate citrate uptake by adding KRH buffer containing [¹⁴C]-citrate (final concentration ~1 µCi/mL) and the respective concentrations of this compound or vehicle.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure linear uptake.
-
-
Termination and Lysis:
-
Stop the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.
-
-
Measurement:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay) for normalization.
-
Data Analysis: Calculate the rate of citrate uptake (e.g., in nmol/mg protein/min) for each condition. Determine the IC₅₀ of this compound for citrate uptake inhibition.
Metabolic Flux Analysis using ¹³C-Labeled Citrate
This protocol outlines a general approach to trace the metabolic fate of extracellular citrate in cancer cells and how it is affected by this compound.
Materials:
-
Cancer cell line of interest
-
Culture medium with and without citrate
-
[1,2-¹³C₂]-Citrate or other stable isotope-labeled citrate
-
This compound
-
DMSO
-
6-well or 10 cm plates
-
Methanol, water, and chloroform for metabolite extraction
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
One hour prior to the experiment, change the medium to a citrate-free medium containing either vehicle (DMSO) or this compound at a concentration that effectively blocks citrate uptake (e.g., 10x IC₅₀).
-
-
Isotope Labeling:
-
Replace the medium with citrate-free medium supplemented with ¹³C-labeled citrate and the corresponding inhibitor or vehicle.
-
Incubate for a defined period (e.g., 1, 4, 8, or 24 hours) to allow for the incorporation of the labeled citrate into downstream metabolites.
-
-
Metabolite Extraction:
-
Quickly aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the isotopic enrichment in key metabolites of central carbon metabolism (e.g., TCA cycle intermediates, amino acids, fatty acids).
-
Data Analysis: Analyze the mass isotopologue distribution of key metabolites to trace the contribution of extracellular citrate to various metabolic pathways. Compare the labeling patterns between vehicle-treated and this compound-treated cells to understand how inhibiting citrate uptake alters cellular metabolism.
Conclusion
This compound is a valuable tool for elucidating the role of extracellular citrate in cancer cell metabolism. The protocols provided herein offer a framework for investigating its effects on cell viability, citrate uptake, and metabolic flux. These studies can contribute to a better understanding of the therapeutic potential of targeting Slc13A5 in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound Supplier | CAS 2227548-95-8 | AOBIOUS [aobious.com]
- 3. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SLC13A5 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Slc13A5 Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a key protein responsible for transporting citrate from the extracellular space into cells. This transporter is highly expressed in the liver and brain.[1][2][3][4][5] Dysregulation of SLC13A5 function has been implicated in a variety of metabolic disorders and neurological conditions, including early infantile epileptic encephalopathy. As such, the development of small molecule inhibitors targeting SLC13A5 is an active area of research.
These application notes provide a comprehensive overview and detailed protocols for the administration of a hypothetical SLC13A5 inhibitor, designated here as Slc13A5-IN-1 , in mouse models. The methodologies outlined are based on established practices for in vivo studies of similar small molecule inhibitors targeting SLC13A5 and other membrane transporters.
Mechanism of Action
This compound is a competitive inhibitor of the SLC13A5 transporter. By binding to the transporter, it blocks the uptake of extracellular citrate into cells. This mechanism is crucial for studying the physiological roles of citrate transport and for evaluating the therapeutic potential of SLC13A5 inhibition in various disease models.
Caption: Inhibition of citrate transport by this compound.
Data Presentation: Properties of Known SLC13A5 Inhibitors
While specific data for this compound is not available, the following table summarizes the properties of other known small molecule inhibitors of SLC13A5, which can serve as a reference for experimental design.
| Compound Name | In Vitro Potency (IC50) | In Vivo Model(s) Used | Key In Vivo Effects | Reference |
| PF-06649298 | 0.21 µM (mouse hepatocytes) | High-fat diet-induced obese mice | Lowered fasting glucose levels and urinary citrate excretion | |
| PF-06761281 | More potent than PF-06649298 | Mice | Dose-dependent inhibition of [14C]citrate uptake in liver and kidney; modest reductions in plasma glucose | |
| BI01383298 | 56 nM (hSLC13A5), 24 nM (HepG2) | Not specified in provided abstracts | Highly selective for human SLC13A5 over murine SLC13A5 |
Experimental Protocols
Detailed methodologies for key experiments involving the administration of this compound to mouse models are provided below.
Protocol 1: Formulation of this compound for In Vivo Administration
The formulation of this compound will depend on its physicochemical properties. The goal is to prepare a sterile and stable formulation suitable for the chosen administration route.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose, polyethylene glycol 400)
-
Sterile vials
-
Sonicator or homogenizer (if required)
-
pH meter
Procedure:
-
Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Based on the chosen administration route (oral or parenteral), select an appropriate vehicle. For oral administration, a suspension in 0.5% methylcellulose is common. For parenteral routes, a solution in sterile saline or a suitable co-solvent system may be used.
-
Weigh the required amount of this compound and vehicle to achieve the desired final concentration.
-
If preparing a suspension, gradually add the vehicle to the compound while vortexing or homogenizing to ensure a uniform particle size.
-
If preparing a solution, dissolve the compound in the vehicle. Gentle warming or sonication may be used to aid dissolution, provided the compound is stable under these conditions.
-
Measure the pH of the final formulation and adjust if necessary to a physiological range (typically pH 7.0-7.4) to minimize irritation at the injection site.
-
Store the formulation under appropriate conditions (e.g., refrigerated, protected from light) and determine its stability over the intended period of use.
Protocol 2: Administration of this compound to Mice
The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile and target tissue. Common routes for small molecule inhibitors in mice include oral gavage and intraperitoneal injection.
Materials:
-
Formulated this compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is in the stomach, slowly administer the formulated compound.
-
Gently remove the gavage needle.
-
Monitor the mouse for at least 15 minutes post-administration for any signs of distress.
Materials:
-
Formulated this compound
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate gently to ensure no fluid (e.g., urine, blood, intestinal contents) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the formulated compound slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol 3: In Vivo Efficacy Study in a Mouse Model of Epilepsy
This protocol outlines a general workflow for assessing the anti-seizure efficacy of this compound in a relevant mouse model. Slc13a5 knockout mice, which exhibit spontaneous seizures, are an appropriate model.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing of this compound.
Detailed Methodology:
-
Animal Model: Utilize Slc13a5 knockout (KO) mice, which have a phenotype of increased neuronal excitability and seizures. Age- and sex-matched wild-type littermates should be used as controls.
-
Baseline Monitoring: Prior to treatment, monitor the seizure activity of each Slc13a5 KO mouse using video-electroencephalography (video-EEG) for a defined period (e.g., 72 hours) to establish a baseline seizure frequency and duration.
-
Group Assignment: Randomly assign the Slc13a5 KO mice to either a vehicle control group or one or more this compound treatment groups (to assess dose-dependency).
-
Dosing: Administer this compound or the vehicle to the mice according to a predetermined dosing schedule (e.g., once or twice daily) and route (e.g., oral gavage or IP injection). The duration of treatment will depend on the study objectives.
-
Efficacy Assessment: Continuously monitor the mice via video-EEG throughout the treatment period to quantify changes in seizure frequency, duration, and severity.
-
Data Analysis: Compare the seizure parameters between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
-
Terminal Procedures: At the end of the study, collect blood and tissues (e.g., brain, liver) for pharmacokinetic and pharmacodynamic analyses, such as measuring drug concentration and citrate levels.
Concluding Remarks
The protocols and information provided herein offer a foundational framework for the in vivo investigation of this compound in mouse models. Adherence to these guidelines, with appropriate modifications based on the specific properties of the inhibitor and the experimental goals, will facilitate the generation of robust and reproducible data. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Note & Protocols: CRISPR-Cas9 Knockout of SLC13A5 for Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a plasma membrane protein responsible for transporting citrate from the extracellular environment into cells. This process is a critical node in cellular metabolism, linking the tricarboxylic acid (TCA) cycle with fatty acid synthesis and energy homeostasis.[1] SLC13A5 is highly expressed in the liver and brain.[1][2]
Pathogenic loss-of-function mutations in the SLC13A5 gene lead to a rare and severe neonatal epileptic encephalopathy, highlighting its crucial role in neuronal function.[2] Conversely, the inhibition of SLC13A5 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Genetic silencing or pharmacological inhibition of SLC13A5 can reduce hepatic lipid accumulation and improve insulin sensitivity.
Developing potent and selective SLC13A5 inhibitors requires robust and reliable assay systems. A powerful approach is the use of a CRISPR-Cas9 generated SLC13A5 knockout (KO) cell line. This model provides an ideal negative control to confirm on-target inhibitor activity and to dissect the downstream cellular consequences of SLC13A5 inhibition. This document provides detailed protocols for generating and validating an SLC13A5 KO cell line and for using this model to characterize novel inhibitors.
SLC13A5 Signaling and Metabolic Pathway
SLC13A5 transports extracellular citrate into the cytosol. Once inside the cell, citrate serves as a key metabolic substrate. It can be converted by ATP-citrate lyase (ACLY) into acetyl-CoA, which is a primary building block for the synthesis of fatty acids and cholesterol. Alternatively, citrate can be transported into the mitochondria to enter the TCA cycle for energy production.
References
Troubleshooting & Optimization
Slc13A5-IN-1 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Slc13A5-IN-1 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for in vitro use is Dimethyl Sulfoxide (DMSO).
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: Difficulty in dissolving this compound can be due to several factors. Firstly, ensure you are using fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce solubility.[1][2] To aid dissolution, you can utilize methods such as ultrasonication and gentle warming (e.g., to 60°C).[1]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally in the range of 5 to 12.5 mg/mL. Refer to the table below for specific values.
Q4: How should I store the this compound stock solution in DMSO?
A4: To ensure stability, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store the aliquots at -80°C. For shorter periods, -20°C is acceptable.
Q5: How long is the this compound stock solution stable in DMSO?
A5: When stored at -80°C, the stock solution is stable for up to 6 months to a year. If stored at -20°C, it is stable for approximately one month.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate forms after dissolving | The solution may be supersaturated or the DMSO may have absorbed moisture. | Gently warm the solution and sonicate until the precipitate redissolves. Ensure you are using anhydrous DMSO. Consider preparing a slightly lower concentration. |
| Compound appears to be degrading (e.g., color change) | Improper storage conditions or repeated freeze-thaw cycles. | Always store aliquots at -80°C for long-term storage. Avoid leaving the stock solution at room temperature for extended periods. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution due to incomplete dissolution or degradation. | Re-prepare the stock solution following the recommended protocol. Ensure the compound is fully dissolved before use. Use a fresh aliquot for each experiment. |
Quantitative Data Summary
This compound Solubility in DMSO
| Supplier | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 12.5 | 27.07 | Requires ultrasonic and warming to 60°C. Use newly opened DMSO. |
| Selleck Chemicals | 7 | 15.15 | Moisture-absorbing DMSO reduces solubility. Use fresh DMSO. |
| Bioss | 5 | 10.83 | Requires ultrasonic. |
This compound Stability in DMSO
| Storage Temperature | Storage Period | Supplier Recommendation |
| -80°C | 6 months - 1 year | MedchemExpress, Selleck Chemicals |
| -20°C | 1 month | MedchemExpress, Selleck Chemicals |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound to achieve the desired concentration.
-
Dissolution:
-
Vortex the solution for 30 seconds.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath for a short period, with intermittent vortexing, until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in appropriate storage vials.
-
For long-term storage (up to 6 months or 1 year), store the aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
-
Handling: When ready to use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot.
Visualizations
Signaling Pathway of Slc13A5 and Inhibition by this compound
Caption: Inhibition of the SLC13A5 transporter by this compound blocks citrate uptake.
Experimental Workflow for this compound Stock Preparation
Caption: Step-by-step workflow for preparing this compound stock solution in DMSO.
Troubleshooting Logic for Solubility Issues
Caption: Logical steps to troubleshoot solubility issues with this compound in DMSO.
References
Technical Support Center: Optimizing Slc13A5-IN-1 Concentration for In Vitro Experiments
Welcome to the technical support center for Slc13A5-IN-1, a selective inhibitor of the sodium-citrate co-transporter, SLC13A5 (also known as NaCT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate transporter. By blocking this transporter, this compound prevents the uptake of extracellular citrate into cells. This disruption of citrate influx can impact various metabolic pathways that rely on cytosolic citrate, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and glycolysis.
Q2: What is the recommended starting concentration for my in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on available data, a good starting point for functional assays is in the low micromolar to nanomolar range. For instance, the IC50 for inhibition of 14C-citrate uptake has been determined to be 0.022 µM in HepG2 cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is advisable to prepare fresh working solutions for each experiment to avoid degradation.
Q4: Is this compound known to have off-target effects?
A4: While this compound is a selective inhibitor of SLC13A5, like all small molecules, it may exhibit off-target effects at higher concentrations. For example, it has been shown to inhibit the glycine transporter GlyT2, but at a much higher concentration (IC50 of 100 µM) compared to its potency against SLC13A5. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects and to include appropriate controls in your experiments.
Q5: What are the expected downstream cellular effects of inhibiting SLC13A5 with this compound?
A5: Inhibition of SLC13A5 by this compound is expected to lead to a decrease in intracellular citrate levels, which can have several downstream consequences. These may include alterations in lipid metabolism, changes in the TCA cycle, and effects on signaling pathways that are sensitive to cellular energy status, such as the AMPK pathway. The specific effects will depend on the metabolic state and context of the cells being studied.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect observed | - Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay. - Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. - Low SLC13A5 expression: The cell line used may not express sufficient levels of the SLC13A5 transporter. | - Perform a dose-response experiment to determine the optimal concentration. - Prepare a fresh stock solution of this compound. - Verify the expression of SLC13A5 in your cell line using techniques such as qPCR or Western blotting. |
| High background signal in assays | - Non-specific binding: The inhibitor may be binding non-specifically to other cellular components at high concentrations. - Assay interference: Components of the assay may be interacting with the inhibitor. | - Reduce the concentration of this compound. - Include appropriate vehicle controls (e.g., DMSO alone) in your experiment. - Test the inhibitor in a cell-free version of the assay if possible to check for direct interference. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect experimental outcomes. - Inconsistent inhibitor preparation: Variations in the preparation of the inhibitor stock or working solutions. | - Standardize your cell culture procedures. - Prepare a large batch of inhibitor stock solution and aliquot for single use to ensure consistency. |
| Observed cytotoxicity | - High inhibitor concentration: The concentration of this compound may be toxic to the cells. - Off-target effects: The inhibitor may be affecting other cellular pathways essential for cell survival. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor. - Use a lower, non-toxic concentration of the inhibitor. - Consider using a different, structurally unrelated SLC13A5 inhibitor as a control to confirm that the observed effects are due to SLC13A5 inhibition. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ¹⁴C-Citrate Uptake | HepG2 | IC₅₀ | 0.022 µM | [1][2] |
| Recombinant hSLC13A5 ¹⁴C-Citrate Uptake | - | IC₅₀ | 0.056 µM | [1] |
| Recombinant Human GlyT2 ³H-Glycine Uptake | HEK293 | IC₅₀ | 100 µM | [1] |
Experimental Protocols
Protocol 1: ¹⁴C-Citrate Uptake Assay
This protocol is designed to measure the inhibitory effect of this compound on the uptake of radiolabeled citrate in cultured cells.
Materials:
-
Cells expressing SLC13A5 (e.g., HepG2)
-
This compound
-
[¹⁴C]-Citrate
-
Uptake Buffer (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Wash Buffer (ice-cold)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a suitable multi-well plate and allow them to adhere and grow to the desired confluency.
-
Pre-incubation with Inhibitor:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed Uptake Buffer.
-
Add Uptake Buffer containing various concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Citrate Uptake:
-
To initiate the uptake, add [¹⁴C]-citrate to each well to a final desired concentration.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure linear uptake.
-
-
Stopping the Uptake:
-
To stop the reaction, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold Wash Buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of SLC13A5 by this compound blocks citrate entry into the cell.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration and assessing its effects.
References
Slc13A5-IN-1 storage conditions and shelf life
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of Slc13A5-IN-1.
Storage Conditions and Shelf Life
Proper storage of this compound is critical to maintain its stability and activity. Below is a summary of the recommended storage conditions and corresponding shelf life.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[2] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| -20°C | 1 month[1][2] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO. To prepare a stock solution, we recommend using newly opened, anhydrous DMSO as the compound is sensitive to moisture, which can impact its solubility. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO. Gentle warming to 60°C and ultrasonication can aid in dissolution.
Q2: Can I store my stock solution at room temperature?
A2: It is not recommended to store stock solutions of this compound at room temperature for extended periods. As indicated in the storage table, prepared solutions are best stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Q3: How many times can I freeze-thaw my stock solution?
A3: To prevent degradation and ensure the compound's activity, it is crucial to avoid repeated freeze-thaw cycles. We strongly advise aliquoting the stock solution into single-use volumes before freezing. This will allow you to thaw only the amount needed for a specific experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the sodium-citrate co-transporter, SLC13A5 (also known as NaCT). SLC13A5 is responsible for transporting citrate from the extracellular space into cells. By inhibiting this transporter, this compound blocks the uptake of citrate, which can impact various metabolic pathways, including fatty acid synthesis and cellular energy homeostasis.
Troubleshooting Guide
Q5: My this compound powder will not dissolve in DMSO. What should I do?
A5: If you are experiencing solubility issues, consider the following:
-
DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.
-
Warming and Sonication: Gentle warming of the solution to 60°C and brief periods of ultrasonication can facilitate dissolution.
-
Concentration: Attempt to dissolve the compound at a slightly lower concentration.
Q6: I am observing precipitation in my stock solution after thawing. How can I resolve this?
A6: Precipitation upon thawing may indicate that the storage concentration is too high or that the solution was not fully dissolved initially.
-
Thawing Procedure: Thaw the aliquot at room temperature and vortex gently to ensure the compound is fully back in solution before use.
-
Re-dissolving: If precipitation persists, you can try gentle warming and sonication as described for initial stock preparation.
-
Storage Concentration: If the issue is recurrent, consider preparing and storing your stock solutions at a lower concentration.
Q7: My experimental results are inconsistent or show a loss of inhibitor activity. What could be the cause?
A7: Inconsistent results or loss of activity can stem from compound degradation.
-
Improper Storage: Verify that the compound has been stored according to the recommendations (see table above). Exposure to light and repeated freeze-thaw cycles can degrade the compound.
-
Age of Solution: Stock solutions stored at -20°C are only stable for about one month. If your solution is older, it is advisable to prepare a fresh stock.
-
Experimental Conditions: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically below 0.5%). High solvent concentrations can lead to off-target effects and cell stress, confounding your results.
Experimental Protocols & Visualizations
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for utilizing this compound in a cell-based citrate uptake assay.
Caption: A typical experimental workflow for assessing the inhibitory effect of this compound on citrate uptake in a cell-based assay.
SLC13A5 Signaling Pathway and Inhibition
This diagram illustrates the role of the SLC13A5 transporter and the mechanism of inhibition by this compound.
Caption: this compound blocks the SLC13A5 transporter, preventing citrate from entering the cell and engaging in metabolic pathways.
References
troubleshooting inconsistent results in Slc13A5-IN-1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Slc13A5-IN-1 in various assays. Our aim is to help you identify and resolve common issues to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-citrate cotransporter (NaCT).[1][2] SLC13A5 is a membrane protein responsible for transporting citrate into cells, a process coupled to the co-transport of sodium ions.[3][4][5] By blocking this transporter, this compound prevents the uptake of extracellular citrate.
Q2: What are the common cell lines used for this compound assays?
The most commonly used cell lines for studying Slc13A5 are the human hepatoma cell line HepG2, which endogenously expresses the transporter, and human embryonic kidney 293 (HEK293) cells that have been engineered to overexpress SLC13A5.
Q3: How should I prepare and store this compound?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO to a concentration of around 7 mg/mL (15.15 mM). Stock solutions should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles. For working solutions, further dilutions can be made in an appropriate assay buffer, ensuring the final DMSO concentration is low (typically ≤ 1% v/v) to avoid solvent effects on the cells. The compound is insoluble in water and ethanol.
Q4: What types of assays are typically used to measure this compound activity?
The most common method is a radiolabeled substrate uptake assay, which directly measures the transport of a radiolabeled substrate like [14C]-citrate into the cells. Non-radioactive methods are also being developed, such as those using fluorescent surrogate substrates or stable isotope-labeled substrates coupled with LC-MS/MS detection.
Troubleshooting Guide
Inconsistent or unexpected results in your this compound assays can arise from various factors. This guide addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Signal or No Inhibition | Cell Health and Viability: Poor cell health can lead to reduced transporter expression and activity. Low Transporter Expression: The cell line may not express sufficient levels of SLC13A5. Inactive Compound: The inhibitor may have degraded due to improper storage or handling. Incorrect Assay Conditions: Sub-optimal temperature, pH, or ion concentrations in the assay buffer can affect transporter function. | - Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>90%). - Passage cells consistently and avoid over-confluency. - Verify SLC13A5 expression in your cell line using qPCR or Western blot. - For transient transfections in HEK293 cells, optimize transfection efficiency. - Use a fresh aliquot of this compound and prepare fresh dilutions for each experiment. - Optimize assay buffer composition, ensuring appropriate sodium concentrations for co-transport. - Perform assays at a consistent and optimal temperature (typically 37°C). |
| High Background Signal | Non-Specific Binding of Substrate: The radiolabeled or fluorescent substrate may bind non-specifically to the cells or the plate. Substrate Uptake by Other Transporters: Other transporters present in the cell line might contribute to substrate uptake. Leaky Cell Membranes: Unhealthy or dying cells can have compromised membrane integrity, leading to passive diffusion of the substrate. | - Include a negative control with a known non-specific inhibitor or use cells that do not express SLC13A5 to determine the level of non-specific uptake. - Optimize washing steps to effectively remove unbound substrate without dislodging the cells. - Test different substrates that may have higher specificity for SLC13A5. - Ensure high cell viability and gentle handling during the assay to maintain membrane integrity. |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in the wells of the microplate is a common source of variability. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, substrate, or inhibitor can introduce significant errors. Edge Effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to variability. Compound Precipitation: The inhibitor may precipitate out of solution at higher concentrations. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate or fill them with media/buffer to create a more uniform environment. - Visually inspect the inhibitor dilutions for any signs of precipitation. If necessary, adjust the solvent concentration or sonicate briefly. |
| Inconsistent IC50 Values | Variable Assay Conditions: Differences in incubation time, substrate concentration, or cell density between experiments can shift the IC50 value. Compound Stability: The stability of this compound in the assay medium over the course of the experiment may be a factor. Cell Passage Number: Transporter expression and cell characteristics can change with increasing passage number. | - Standardize all assay parameters, including pre-incubation and incubation times, substrate concentration relative to its Km, and cell seeding density. - Prepare fresh compound dilutions for each experiment. - Use cells within a consistent and defined passage number range for all experiments. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds from the literature. These values can serve as a reference for expected assay outcomes.
| Compound | Target | Assay System | IC50 Value |
| This compound | SLC13A5 | [14C]-Citrate Uptake in HepG2 cells | 0.022 µM |
| BI01383298 | Human SLC13A5 | [14C]-Citrate Uptake in HEK293 cells | ~100 nM |
| BI01383298 | Human SLC13A5 | [14C]-Citrate Uptake in HepG2 cells | 24 nM |
| PF-06761281 | Human SLC13A5 | [14C]-Citrate Uptake in HEK293 cells | 0.51 µM |
| PF-06761281 | Rat SLC13A5 | [14C]-Citrate Uptake in Hepatocytes | 0.12 µM |
| PF-06761281 | Mouse SLC13A5 | [14C]-Citrate Uptake in Hepatocytes | 0.21 µM |
Experimental Protocols
Detailed Methodology: [14C]-Citrate Uptake Assay
This protocol is a generalized procedure based on common practices for measuring SLC13A5 inhibition. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
HepG2 cells (or HEK293 cells overexpressing SLC13A5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
[14C]-Citrate
-
This compound
-
Scintillation fluid
-
Microplate (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 or SLC13A5-expressing HEK293 cells in a 96-well plate at an optimized density and allow them to adhere and grow to form a confluent monolayer (typically 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Aspirate the culture medium from the wells and wash the cells once with assay buffer. Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate Uptake: Add the [14C]-citrate solution (at a concentration near its Km, if known) to each well to start the uptake reaction.
-
Incubation: Incubate the plate for a predetermined time at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data (e.g., to protein concentration) and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of SLC13A5 and its inhibition by this compound.
Caption: Workflow for a radiolabeled citrate uptake assay.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
addressing cytotoxicity of Slc13A5-IN-1 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Slc13A5 inhibitor, Slc13A5-IN-1. The information is tailored for scientists and drug development professionals encountering issues with cytotoxicity at high concentrations of this compound.
I. Troubleshooting Guides
This section offers structured guidance to address specific experimental issues that may arise when working with this compound, particularly at concentrations that induce cytotoxicity.
Problem 1: High background or inconsistent results in MTT/XTT assays.
Possible Cause: At high concentrations, this compound may interfere with the tetrazolium salt reduction, or significant cell death could lead to an underestimation of viability.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Include a "no-cell" control with this compound. | To determine if the compound directly reduces the MTT/XTT reagent. |
| 2 | Optimize inhibitor concentration and incubation time. | High concentrations can induce rapid cell death, leading to debris that can affect absorbance readings. A time-course and dose-response experiment is recommended. |
| 3 | Visually inspect wells under a microscope before adding the reagent. | Confirm cell morphology and the presence of precipitates which can interfere with the assay. |
| 4 | Ensure complete solubilization of formazan crystals. | Incomplete dissolution is a common source of variability. |
| 5 | Consider an alternative viability assay. | Assays based on different principles, like LDH release or ATP measurement (e.g., CellTiter-Glo®), can validate MTT/XTT results. |
Problem 2: Discrepancy between low LDH release and high cell death observed by microscopy.
Possible Cause: The timing of the LDH assay may not align with the kinetics of cell death induced by this compound, or the compound might be inducing apoptosis rather than necrosis.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a time-course experiment. | LDH is released during late-stage apoptosis and necrosis. Analyze LDH release at multiple time points (e.g., 12, 24, 48 hours) post-treatment. |
| 2 | Include a positive control for necrosis. | Treat cells with a known necrosis-inducing agent (e.g., 1% Triton™ X-100) to ensure the assay is working correctly. |
| 3 | Assess for apoptosis. | Use assays like Annexin V/PI staining or caspase activity assays to determine if apoptosis is the primary mode of cell death. |
| 4 | Check for compound interference with LDH activity. | In a cell-free system, add this compound to a known amount of LDH to see if the compound inhibits the enzyme. |
Problem 3: Difficulty in interpreting Annexin V/PI staining results.
Possible Cause: Suboptimal staining protocol, incorrect compensation settings in flow cytometry, or a mixed population of apoptotic and necrotic cells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Annexin V and PI concentrations. | Titrate both reagents to determine the optimal concentrations for your cell type. |
| 2 | Use appropriate compensation controls. | Single-stained samples (Annexin V only and PI only) are crucial for accurate compensation setup in flow cytometry. |
| 3 | Include positive controls for apoptosis and necrosis. | Cells treated with an apoptosis inducer (e.g., staurosporine) and a necrosis inducer (e.g., heat shock) will help in setting the gates correctly. |
| 4 | Analyze samples promptly after staining. | Delays can lead to an increase in the late apoptotic/necrotic population. |
| 5 | Examine cells for morphological changes. | Use fluorescence microscopy to visually confirm the staining patterns and cell morphology. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration range for this compound?
While the inhibitory concentration (IC50) of this compound for citrate uptake is in the low micromolar range, the cytotoxic concentration is expected to be significantly higher. Based on typical profiles of metabolic inhibitors, cytotoxicity may be observed in the range of 10-100 µM, depending on the cell line and incubation time. It is crucial to perform a dose-response experiment to determine the cytotoxic concentration for your specific experimental system.
Q2: What is the proposed mechanism of cytotoxicity for this compound at high concentrations?
High concentrations of this compound are hypothesized to induce cytotoxicity through severe metabolic stress. By blocking the primary route of citrate entry into the cell, the inhibitor can lead to:
-
Depletion of cytosolic citrate: This disrupts pathways dependent on citrate, such as fatty acid synthesis and the production of acetyl-CoA for histone acetylation.
-
Disruption of cellular energy homeostasis: Inhibition of citrate transport can lead to a decrease in the ATP/ADP ratio, activating energy-sensing pathways like the AMP-activated protein kinase (AMPK) pathway.
-
Induction of apoptosis: Prolonged and severe metabolic stress can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and caspase activation.
Q3: Can this compound affect signaling pathways other than metabolic ones?
Yes, the metabolic changes induced by this compound can have downstream effects on various signaling pathways. For instance, the activation of AMPK can lead to the inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation. Furthermore, alterations in acetyl-CoA levels can impact protein acetylation, a key post-translational modification involved in regulating gene expression and protein function.
Q4: Are there alternative methods to assess the cytotoxicity of this compound?
Besides the standard viability and cytotoxicity assays, you can employ methods that provide more mechanistic insights:
-
Caspase activity assays: To specifically measure the activation of executioner caspases like caspase-3, confirming apoptosis.
-
Mitochondrial membrane potential assays (e.g., JC-1): To assess mitochondrial health, as a decrease in membrane potential is an early hallmark of apoptosis.
-
Western blotting: To analyze the expression levels of key apoptotic proteins such as Bcl-2 family members (e.g., Bax, Bak, Bcl-2) and cleaved PARP.
III. Data Presentation
Table 1: Summary of this compound Properties and Expected Cytotoxic Effects
| Parameter | Value/Effect | Reference Cell Line |
| IC50 (Inhibition of Citrate Uptake) | ~10 µM | HepG2 |
| Expected Cytotoxic Concentration (CC50) | 10 - 100 µM (Hypothetical) | Varies with cell line |
| Primary Mechanism of Action | Inhibition of sodium-citrate cotransporter (Slc13A5) | N/A |
| Secondary Effects at High Concentrations | Metabolic stress, ATP depletion, AMPK activation | Varies with cell line |
| Primary Mode of Cell Death | Apoptosis | Varies with cell line |
IV. Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Cytotoxicity Assay
-
Plate Setup: Seed cells in a 96-well plate. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells lysed with 1% Triton™ X-100), and background (medium only).
-
Compound Treatment: Treat cells with this compound and vehicle control.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound and appropriate controls in a 6-well plate.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
V. Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound induced cytotoxicity.
impact of serum on Slc13A5-IN-1 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on the activity of Slc13A5-IN-1, a potent inhibitor of the sodium-coupled citrate transporter, SLC13A5 (also known as NaCT).
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound when we switch from a serum-free assay buffer to a cell culture medium containing fetal bovine serum (FBS). Why is this happening?
A1: This is a common phenomenon when evaluating compound activity in the presence of serum. The decrease in potency is likely due to one or a combination of the following factors:
-
Protein Binding: this compound may bind to proteins present in the serum, most notably albumin. This binding is reversible, but at any given time, a fraction of the inhibitor is sequestered by serum proteins and is not available to bind to its target, SLC13A5. This reduces the effective free concentration of the inhibitor, leading to an apparent decrease in potency (a rightward shift in the IC50 curve).
-
Presence of Endogenous Substrates: Serum contains endogenous citrate, the natural substrate of SLC13A5.[1] The presence of this substrate can competitively inhibit the binding of this compound to the transporter, again leading to a requirement for a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Metabolic Instability: Serum contains various enzymes that could potentially metabolize and inactivate this compound, although this is generally a less common issue for in vitro assays of short duration.
Q2: How can we quantify the impact of serum on this compound activity?
A2: The impact of serum can be quantified by determining the IC50 of this compound in parallel assays with and without serum. The fold-shift in the IC50 value provides a measure of the effect of serum. For example, if the IC50 is 10 nM in serum-free buffer and 100 nM in the presence of 10% FBS, this represents a 10-fold IC50 shift.
Q3: What is a typical experimental workflow to assess the effect of serum on our this compound experiments?
A3: A typical workflow involves a citrate uptake assay using a cell line that expresses SLC13A5, such as HEK293 or HepG2 cells.[2][3] The experiment should be run in parallel under two conditions: one with a serum-free assay buffer and another with your standard cell culture medium containing a specific concentration of serum (e.g., 10% FBS). A detailed protocol is provided in the Troubleshooting Guide section.
Q4: Can we predict the in vivo efficacy of this compound from our in vitro data generated in the presence of serum?
A4: While in vitro data with serum is more physiologically relevant than data from serum-free conditions, it is still not a direct predictor of in vivo efficacy. However, it provides a more realistic measure of the compound's potency in a biological matrix and the data can be used in pharmacokinetic/pharmacodynamic (PK/PD) models to better predict the required in vivo exposure.
Troubleshooting Guides
Issue: High Variability in IC50 Values in Serum-Containing Assays
-
Possible Cause 1: Inconsistent Serum Batch. Serum composition can vary between batches, leading to differences in protein content and endogenous substrate levels.
-
Solution: Use the same batch of serum for all related experiments. When a new batch is introduced, it is advisable to re-run key experiments to ensure consistency.
-
-
Possible Cause 2: Variable Incubation Times. If the inhibitor is incubated with the serum-containing medium for varying lengths of time before being added to the cells, this could lead to inconsistent results, especially if there is any metabolic instability.
-
Solution: Standardize all incubation times. Ensure that the inhibitor is pre-incubated with the serum-containing medium for the same duration in all wells and on all plates.
-
Issue: Complete Loss of this compound Activity in the Presence of Serum
-
Possible Cause 1: Very High Protein Binding. The inhibitor may have extremely high affinity for serum proteins, reducing the free fraction to a level below what is required for inhibition at the tested concentrations.
-
Solution: You can attempt to increase the concentration of this compound. Additionally, consider performing a plasma protein binding assay to determine the exact fraction of the compound that is bound.
-
-
Possible Cause 2: Rapid Metabolism. The inhibitor could be rapidly degraded by enzymes in the serum.
-
Solution: Conduct a metabolic stability assay using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If the compound is unstable, medicinal chemistry efforts may be needed to improve its metabolic profile.
-
Data Presentation
Table 1: Hypothetical Impact of Serum on this compound IC50 Values
| Assay Condition | This compound IC50 (nM) | Fold Shift |
| Serum-Free Buffer | 15 | - |
| 10% Fetal Bovine Serum | 180 | 12 |
| 50% Human Serum | 950 | 63 |
Experimental Protocols
Protocol: Assessing the Impact of Serum on this compound Activity via a [14C]-Citrate Uptake Assay
This protocol is adapted from methodologies described for assessing SLC13A5 activity.[2][3]
1. Cell Culture:
-
Culture HEK293 cells transiently expressing human SLC13A5 or HepG2 cells (which endogenously express SLC13A5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% penicillin/streptomycin, 1 mM pyruvate, and 1 mM non-essential amino acids.
-
Seed the cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
2. Preparation of Assay Buffers:
-
Serum-Free Buffer (NaCl Buffer): 140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH adjusted to 7.4.
-
Serum-Containing Medium: Standard cell culture medium with a defined percentage of FBS (e.g., 10%).
3. Assay Procedure:
-
On the day of the assay, wash the confluent cell monolayers twice with a choline-based buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4) to remove sodium.
-
Prepare serial dilutions of this compound in both the serum-free NaCl buffer and the serum-containing medium.
-
Pre-incubate the cells with the different concentrations of this compound (or vehicle control) in either the serum-free or serum-containing medium for 30 minutes at 37°C.
-
After the pre-incubation, add the [14C]-citrate to each well to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C with gentle rocking.
-
To terminate the uptake, aspirate the assay solution and rapidly wash the cells three times with ice-cold choline buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both the serum-free and serum-containing conditions.
-
Calculate the IC50 fold shift by dividing the IC50 value obtained in the presence of serum by the IC50 value from the serum-free condition.
Visualizations
Caption: Experimental workflow for assessing serum impact.
Caption: Mechanism of serum protein binding interference.
References
- 1. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Technical Support Center: SLC13A5 Species Differences and Inhibitor Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the SLC13A5 transporter (also known as NaCT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to species differences in SLC13A5 and the potency of its inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the major known species differences in the SLC13A5 transporter?
A1: Significant functional and expression differences exist for the SLC13A5 transporter between humans and rodents (mice and rats), which are critical considerations for translational research.
-
Substrate Affinity: Human SLC13A5 exhibits a much lower affinity for its primary substrate, citrate, compared to its rodent counterparts. The Michaelis constant (KM) for citrate is approximately 30-fold higher in humans (~650 µM) than in mice and rats (~20-40 µM).[1][2] This means that at physiological plasma citrate concentrations (around 150-200 µM), the rodent transporter is saturated and operates at maximum capacity, while the human transporter is not.[2]
-
Cation Dependence: Human SLC13A5 shows a marked difference in its dependence on extracellular sodium compared to the mouse transporter.[3] Furthermore, lithium can activate human SLC13A5 but inhibits the mouse transporter.
-
Tissue Expression: The mRNA expression levels of SLC13A5 vary across tissues and species. In humans, the highest expression is found in the liver, with lower levels in the brain, spleen, and testis.[4] In contrast, some mouse strains show higher expression in the brain. It is also noteworthy that while SLC13A5 is present in human and mouse astrocytes, it is absent in rat astrocytes, where it is instead found in neurons in vitro.
Q2: How do SLC13A5 inhibitors differ in their potency across species?
A2: The potency of SLC13A5 inhibitors can vary significantly between species, which has important implications for drug development.
-
Species-Specific Inhibitors: Some inhibitors are highly selective for the human transporter. For example, BI01383298 is a potent and irreversible, non-competitive inhibitor of human SLC13A5 with an IC50 of approximately 100 nM, but it has no effect on the mouse transporter.
-
Cross-Species Inhibitors: Other inhibitors, such as PF-06649298, are capable of inhibiting both human and mouse SLC13A5. This compound acts as a competitive substrate for the transporter.
Q3: What are the consequences of SLC13A5 loss-of-function in humans versus mice?
A3: The phenotypic consequences of SLC13A5 loss-of-function differ dramatically between humans and mice. In humans, biallelic loss-of-function mutations lead to a severe neonatal epileptic encephalopathy. Conversely, Slc13a5 knockout mice do not exhibit spontaneous seizures but are protected from diet-induced obesity and insulin resistance, presenting a milder phenotype. These differences are thought to be at least partially attributable to the biochemical and physiological disparities in the transporter's function between the two species.
Troubleshooting Guides
Guide 1: Inconsistent Results in Citrate Uptake Assays
Problem: High variability or low signal-to-noise ratio in [14C]-citrate uptake assays.
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency (for transiently transfected cells) | 1. Optimize your transfection protocol for the specific cell line (e.g., HEK293T). Ensure high-quality plasmid DNA and transfection reagent. 2. Verify transfection efficiency using a reporter gene (e.g., GFP). 3. Allow 48-72 hours for protein expression before performing the assay. |
| Low Endogenous SLC13A5 Expression (e.g., in HepG2 cells) | 1. Confirm SLC13A5 expression level by qPCR or Western blot. 2. Consider using a different cell line with higher endogenous expression or a transient overexpression system. |
| Incorrect Buffer Composition | 1. For human SLC13A5, ensure the uptake buffer is at pH 7.4-7.5 and contains the appropriate sodium concentration. Consider including lithium to activate the transporter. 2. For mouse Slc13a5, avoid lithium in the buffer as it is inhibitory. 3. Always include a sodium-free control (e.g., choline-based buffer) to determine the sodium-dependent uptake. |
| Suboptimal Incubation Time or Temperature | 1. Perform a time-course experiment to determine the linear range of citrate uptake for your specific cell system. 2. Ensure incubations are performed at 37°C for active transport and include a 4°C control to measure background binding. |
| Cell Health Issues | 1. Ensure cells are healthy and not overgrown before starting the assay. 2. Use freshly prepared buffers and reagents. |
Guide 2: Difficulty in Determining Accurate IC50 Values for Inhibitors
Problem: Inconsistent or non-reproducible IC50 values for SLC13A5 inhibitors.
| Potential Cause | Troubleshooting Step |
| Inhibitor Solubility Issues | 1. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting into the assay buffer. 2. Keep the final vehicle concentration low and consistent across all wells. |
| Inhibitor-Substrate Competition | 1. Be aware of the mechanism of inhibition (competitive vs. non-competitive). For competitive inhibitors, the apparent IC50 will depend on the substrate concentration. 2. Use a fixed, subsaturating concentration of [14C]-citrate to determine the IC50 of competitive inhibitors. |
| Pre-incubation Time | 1. For irreversible or slowly binding inhibitors, a pre-incubation step with the cells before adding the radiolabeled substrate may be necessary to achieve maximal inhibition. |
| Incorrect Data Analysis | 1. Use a non-linear regression model to fit the dose-response curve and calculate the IC50. 2. Ensure you have a sufficient number of data points spanning the full range of inhibition. |
| Species-Specific Inhibitor Activity | 1. Confirm that the inhibitor is active against the species of SLC13A5 you are testing. For example, do not expect BI01383298 to inhibit mouse Slc13a5. |
Quantitative Data Summary
Table 1: Species Differences in SLC13A5 Substrate Affinity
| Species | KM for Citrate (µM) | Reference |
| Human | ~650 | |
| Mouse | ~20-40 | |
| Rat | ~20 |
Table 2: Potency of Selected SLC13A5 Inhibitors
| Inhibitor | Target Species | IC50 | Mechanism of Action | Reference |
| BI01383298 | Human | ~100 nM | Irreversible, Non-competitive | |
| BI01383298 | Mouse | No effect | - | |
| PF-06649298 | Human, Mouse | 0.4-10 µM | Competitive Substrate |
Experimental Protocols
Protocol 1: [14C]-Citrate Uptake Assay in Transiently Transfected HEK293T Cells
This protocol is for measuring the activity of ectopically expressed human or mouse SLC13A5.
Materials:
-
HEK293T cells
-
Expression plasmid for human or mouse SLC13A5
-
Transfection reagent (e.g., Lipofectamine 3000)
-
24-well culture plates
-
Sodium-containing uptake buffer (140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)
-
Sodium-free uptake buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)
-
[14C]-Citrate
-
Unlabeled citrate
-
Ice-cold wash buffer (e.g., choline-based buffer)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect cells with the SLC13A5 expression plasmid according to the manufacturer's protocol.
-
Incubate for 48 hours post-transfection.
-
-
Uptake Assay:
-
Wash cells twice with the sodium-free uptake buffer.
-
Pre-incubate cells with 0.5 mL of either sodium-containing or sodium-free buffer for 10 minutes at 37°C.
-
To initiate the uptake, add the [14C]-citrate (and any inhibitors) to the desired final concentration.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold wash buffer.
-
Lyse the cells with lysis buffer.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate to normalize the uptake data.
-
Protocol 2: [14C]-Citrate Uptake Assay in HepG2 Cells (Endogenous Expression)
This protocol is for measuring the activity of endogenously expressed human SLC13A5.
Materials:
-
HepG2 cells
-
48-well culture plates
-
Same buffers and reagents as in Protocol 1
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in 48-well plates and grow to confluency.
-
-
Uptake Assay:
-
Follow the same steps for the uptake assay as described in Protocol 1. Note that for endogenous expression, the signal may be lower, so optimization of substrate concentration and incubation time is crucial.
-
Visualizations
References
Slc13A5-IN-1 preincubation time for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Slc13A5-IN-1, a selective inhibitor of the sodium-citrate co-transporter (SLC13A5).
Frequently Asked Questions (FAQs)
Q1: What is the optimal preincubation time for this compound to achieve maximal inhibition?
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of the sodium-citrate co-transporter, also known as NaCT.[4] It functions by blocking the uptake of citrate into cells. This transporter is primarily expressed in the liver, testes, and brain.
Q3: What are the known IC50 values for this compound?
A3: this compound has been shown to completely block the uptake of 14C-citrate in HepG2 cells with an IC50 value of 0.022 μM.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in IC50 values | Inconsistent preincubation time. | Ensure a consistent preincubation time of at least 30 minutes for all experiments. Consider testing a range of preincubation times (e.g., 30, 60, 120 minutes) to determine the optimal duration for your specific cell system and experimental conditions. |
| Lower than expected inhibition | Insufficient preincubation time. | Increase the preincubation time. As some SLC transporter inhibitors require longer than 2 hours to reach maximal potency, extending the preincubation period may enhance the inhibitory effect. |
| Poor solubility of this compound. | This compound is soluble in DMSO. Ensure that the compound is fully dissolved and that the final DMSO concentration in your assay is consistent and non-toxic to the cells. | |
| Inconsistent results between experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. |
| Differences in assay buffer composition. | Maintain a consistent assay buffer composition, including pH and ion concentrations, as these can affect transporter activity. |
Quantitative Data Summary
| Compound | Target | Cell Line | Assay | IC50 | Reference |
| This compound | SLC13A5 | HepG2 | 14C-Citrate Uptake | 0.022 μM | |
| PF-06761281 | NaCT/SLC13A5 | HEK-NaCT | Citrate Uptake | 0.51 µM | |
| BI01383298 | hSLC13A5 | - | Citrate Uptake | 56 nM | |
| BI01383298 | - | HepG2 | Citrate Uptake | 24 nM |
Experimental Protocols
14C-Citrate Uptake Inhibition Assay in HepG2 Cells
This protocol is a general guideline for assessing the inhibitory activity of this compound on citrate uptake in HepG2 cells, which endogenously express SLC13A5.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound
-
DMSO
-
14C-Citrate
-
Unlabeled citrate
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Preincubation:
-
Wash the cell monolayer twice with pre-warmed assay buffer.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Preincubate the plate for 30 minutes at 37°C.
-
-
Uptake Assay:
-
Prepare the uptake solution containing 14C-citrate in assay buffer. The final concentration of citrate should be optimized based on the specific activity of the radiolabel and the characteristics of the transporter.
-
After the preincubation period, remove the inhibitor solution and add the 14C-citrate uptake solution to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C. The optimal uptake time should be determined in preliminary experiments to ensure linear uptake.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly wash the cells three times with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of 14C-citrate uptake in each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: Workflow for 14C-Citrate Uptake Inhibition Assay.
Caption: Inhibition of SLC13A5-mediated citrate transport.
References
- 1. researchgate.net [researchgate.net]
- 2. The Inhibitor Preincubation Effect Is Universal to SLC Transporter Assays and Is Only Partially Eliminated in the Presence of Extracellular Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
avoiding freeze-thaw cycles with Slc13A5-IN-1 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and storing Slc13A5-IN-1, with a specific focus on avoiding degradation due to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[1][2] For this compound, solubility in DMSO has been reported at concentrations of 12.5 mg/mL (27.07 mM) and 7 mg/mL (15.15 mM).[3][4] It is crucial to use anhydrous or fresh DMSO, as it is hygroscopic and absorbed moisture can impact the solubility and stability of the compound.[2]
Q2: What is the best way to store the this compound stock solution to avoid freeze-thaw cycles?
A2: The most effective method to prevent degradation from repeated freeze-thaw cycles is to aliquot the stock solution into single-use volumes immediately after preparation. These aliquots should then be stored at the recommended temperature. This practice ensures that the main stock is not repeatedly subjected to temperature fluctuations.
Q3: What are the recommended storage temperatures for this compound stock solutions?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are reported to be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. It is advisable to avoid using frost-free freezers due to their temperature fluctuations.
Q4: I've noticed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this, you can gently warm the solution to 37°C and vortex or sonicate it to help redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution. To prevent this issue in the future, consider storing the stock solution at a slightly lower concentration.
Q5: How many freeze-thaw cycles can this compound tolerate?
A5: There is no specific data available on the number of freeze-thaw cycles this compound can withstand without degradation. For small molecules in general, stability to freeze-thaw cycles is highly compound-dependent. While some compounds may be stable for several cycles, the best practice is to avoid them altogether by aliquoting your stock solution.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 461.79 g/mol | |
| Solvent | DMSO | |
| Solubility in DMSO | 12.5 mg/mL (27.07 mM) | |
| 7 mg/mL (15.15 mM) | ||
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (in DMSO) | -80°C for up to 6 months | |
| -20°C for up to 1 month |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
-
Preparation: Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Immediately after dissolution, dispense the stock solution into smaller, single-use, sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be suitable for a single experiment to avoid leaving unused solution.
-
Storage: Tightly seal the aliquots and store them at -80°C for long-term storage or -20°C for short-term storage.
Mandatory Visualizations
Caption: Recommended workflow for preparing, storing, and using this compound stock solutions.
Caption: Troubleshooting guide for precipitation issues with this compound stock solutions.
References
Validation & Comparative
Validating the Inhibitory Effect of Slc13A5-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the SLC13A5 inhibitor, Slc13A5-IN-1, with other known inhibitors of the sodium-coupled citrate transporter. The information presented is based on available experimental data to assist researchers in evaluating its potential for therapeutic applications in metabolic diseases and other related disorders.
Introduction to SLC13A5
The solute carrier family 13 member 5 (SLC13A5), also known as the Na+/citrate cotransporter (NaCT), is a membrane protein responsible for transporting citrate from the extracellular space into cells.[1] This process is crucial for various metabolic pathways, including fatty acid synthesis, cholesterol synthesis, glycolysis, and gluconeogenesis.[1][2] Dysregulation of SLC13A5 has been implicated in a range of conditions, from metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD) to neurological conditions such as early infantile epileptic encephalopathy.[1][3] Consequently, the development of potent and selective SLC13A5 inhibitors is a significant area of interest for therapeutic intervention.
Performance Comparison of SLC13A5 Inhibitors
The inhibitory potential of this compound and other tool compounds is typically evaluated through in vitro cell-based assays that measure the uptake of radiolabeled citrate. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | IC50 Value | Cell Line / System | Notes |
| This compound | 0.022 µM | HepG2 cells | Data extracted from patent WO2018104220A1. |
| BI01383298 | 49 nM (with Li+), 118 nM (without Li+) | HepG2 cells | Potent and selective inhibitor. |
| PF-06761281 | 0.51 µM | HEK cells expressing NaCT (HEKNaCT) | Also shows activity in rat (0.12 µM), mouse (0.21 µM), and human (0.74 µM) hepatocytes. |
Experimental Protocols
The validation of these inhibitors predominantly relies on the ¹⁴C-citrate uptake assay. This method directly measures the function of the SLC13A5 transporter and its inhibition.
¹⁴C-Citrate Uptake Assay Protocol
This protocol outlines the general steps for assessing the inhibitory effect of compounds on SLC13A5-mediated citrate uptake.
1. Cell Culture:
- HepG2 cells, which endogenously express SLC13A5, or HEK293 cells engineered to overexpress the human SLC13A5 transporter (HEKNaCT) are commonly used.
- Cells are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
2. Assay Preparation:
- Cells are seeded into multi-well plates (e.g., 24- or 96-well plates) and allowed to adhere overnight.
- Prior to the assay, the culture medium is removed, and the cells are washed with a sodium-free buffer (e.g., choline-based buffer) to remove any residual sodium and citrate.
3. Inhibition Assay:
- Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a sodium-containing buffer for a specified period (e.g., 15-30 minutes) at 37°C.
- A control group without any inhibitor is included to determine the maximum transporter activity.
4. Citrate Uptake Measurement:
- Following pre-incubation, a solution containing a known concentration of ¹⁴C-labeled citrate is added to each well.
- The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for citrate uptake.
5. Termination and Lysis:
- The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove any extracellular ¹⁴C-citrate.
- The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based solution).
6. Scintillation Counting:
- The cell lysates are transferred to scintillation vials containing a scintillation cocktail.
- The amount of ¹⁴C-citrate taken up by the cells is quantified using a scintillation counter.
7. Data Analysis:
- The radioactivity counts are normalized to the protein concentration in each well.
- The percentage of inhibition for each inhibitor concentration is calculated relative to the control group.
- The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model using software like GraphPad Prism.
Note: The specific experimental parameters for this compound, such as inhibitor concentrations and incubation times, are detailed in patent WO2018104220A1.
Visualizing Key Processes
To better understand the context of SLC13A5 inhibition, the following diagrams illustrate the relevant metabolic pathway and the experimental workflow.
Caption: SLC13A5-mediated citrate import and its role in downstream metabolic pathways.
Caption: Experimental workflow for the ¹⁴C-citrate uptake assay.
References
A Comparative Guide to SLC13A5 Inhibitors: Featuring Slc13A5-IN-1
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate transporter, has emerged as a significant therapeutic target for a range of metabolic diseases and neurological disorders. Its role in transporting citrate from the extracellular space into cells places it at a critical juncture of cellular metabolism, influencing fatty acid synthesis, glycolysis, and gluconeogenesis.[1][2][3] This guide provides a detailed comparison of Slc13A5-IN-1 with other known SLC13A5 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of SLC13A5 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable SLC13A5 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency; a lower IC50 value indicates a more potent inhibitor.
| Compound | Target | Cell Line | IC50 (µM) | Species | Selectivity | Reference |
| This compound | SLC13A5 | HepG2 | 0.022 | Human | Selective for SLC13A5 | [4] |
| PF-06761281 | SLC13A5 | HEK-NaCT | 0.51 | Human | >20-fold vs NaDC1/3 | [5] |
| Rat Hepatocytes | 0.12 | Rat | ||||
| Mouse Hepatocytes | 0.21 | Mouse | ||||
| Human Hepatocytes | 0.74 | Human | ||||
| PF-06649298 | SLC13A5 | HEK-NaCT | 0.41 | Human | >60-fold vs NaDC1/3 | |
| Human Hepatocytes | 16.2 | Human | ||||
| Mouse Hepatocytes | 4.5 | Mouse | ||||
| BI01383298 | SLC13A5 | HEK-hNaCT | ~0.1 | Human | Human-specific, irreversible |
Key Observations:
-
This compound demonstrates high potency in a human liver cell line (HepG2), with an IC50 in the low nanomolar range.
-
PF-06761281 and PF-06649298 are potent inhibitors with demonstrated activity across different species, making them suitable for in vivo studies in rodent models. They also show good selectivity against the related dicarboxylate transporters NaDC1 and NaDC3.
-
BI01383298 is a highly potent and irreversible inhibitor with remarkable specificity for human SLC13A5, making it a valuable tool for studying the specific functions of the human transporter.
Experimental Methodologies
The primary method for evaluating the potency of SLC13A5 inhibitors is the radiolabeled citrate uptake assay . This technique measures the ability of a compound to block the uptake of radiolabeled citrate (e.g., [14C]-citrate) into cells expressing the SLC13A5 transporter.
General Protocol for [14C]-Citrate Uptake Assay:
-
Cell Culture: Cells endogenously expressing or engineered to overexpress SLC13A5 (e.g., HepG2, HEK293-hSLC13A5) are cultured in appropriate media and seeded in multi-well plates.
-
Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in a sodium-containing buffer for a specified period.
-
Citrate Uptake: A solution containing [14C]-citrate is added to the wells, and the cells are incubated for a defined time to allow for citrate transport.
-
Washing: The uptake is terminated by rapidly washing the cells with an ice-cold stop buffer to remove extracellular radiolabeled citrate.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
A detailed protocol for a whole-cell transport assay using [14C]-citrate in HEK-293 cells can be found in the work by Sauer et al.
Visualizing the Landscape of SLC13A5 Inhibition
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Caption: SLC13A5-mediated citrate import and its metabolic consequences.
The diagram above illustrates the central role of SLC13A5 in transporting extracellular citrate into the cell. This imported citrate is a key precursor for fatty acid synthesis and also acts as a regulator of glycolysis. SLC13A5 inhibitors, such as this compound, block this transport, thereby modulating these downstream metabolic pathways.
Caption: Experimental workflow for evaluating SLC13A5 inhibitor potency.
This workflow outlines the key steps in a typical radiolabeled citrate uptake assay used to determine the IC50 values of SLC13A5 inhibitors. This standardized approach allows for the direct comparison of the potency of different compounds.
Conclusion
The landscape of SLC13A5 inhibitors offers a range of tools for researchers. This compound stands out for its high potency in a relevant human cell line. For studies requiring cross-species activity, PF-06761281 and PF-06649298 are well-characterized options. For highly specific interrogation of the human SLC13A5 transporter, the irreversible inhibitor BI01383298 is an invaluable resource. The selection of an appropriate inhibitor will depend on the specific research question, experimental model, and desired pharmacological profile. This guide provides a foundation for making an informed decision in the pursuit of understanding and targeting the SLC13A5 transporter.
References
- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 2227548-95-8 | AOBIOUS [aobious.com]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle of SLC13A5 Citrate Transporter Inhibitors: Slc13A5-IN-1 vs. PF-06649298
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors of the solute carrier family 13 member 5 (SLC13A5) citrate transporter: Slc13A5-IN-1 and PF-06649298. This analysis is based on available experimental data to inform preclinical research and development decisions.
The SLC13A5 transporter, also known as the sodium-coupled citrate transporter (NaCT), plays a critical role in cellular energy homeostasis by importing extracellular citrate into cells.[1] Cytosolic citrate serves as a key precursor for lipogenesis and a regulator of glycolysis.[1] Consequently, inhibiting SLC13A5 has emerged as a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2] This guide delves into the comparative efficacy, selectivity, and mechanisms of action of two key research compounds in this area.
Quantitative Performance Analysis
The following table summarizes the available quantitative data for this compound and PF-06649298. It is important to note that a direct comparative study under identical experimental conditions has not been published. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the different assay conditions.
| Parameter | This compound | PF-06649298 |
| Target | Sodium-citrate co-transporter (SLC13A5/NaCT)[3] | Sodium-coupled citrate transporter (NaCT or SLC13A5) |
| IC50 vs. SLC13A5 | 0.022 µM (in HepG2 cells) | 408 nM (in HEK-293 cells expressing NaCT), 4.5 µM (in mouse hepatocytes), 16.2 µM (in human hepatocytes) |
| Selectivity | Selective inhibitor | Selective for NaCT over NaDC1 and NaDC3 (IC50 >100 µM for both) |
| Mechanism of Action | Blocks the uptake of 14C-citrate | Allosteric and state-dependent inhibitor; inhibitory potency increases with higher citrate concentrations. Binds to the citrate binding site. |
| In Vivo Efficacy | Data not publicly available | Reverses glucose intolerance in high-fat diet (HFD) mice at 250 mg/kg (p.o. twice a day for 21 days). Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines in HFD mice. |
Mechanism of Action and Signaling Pathways
SLC13A5 facilitates the transport of citrate from the extracellular space into the cytoplasm. This imported citrate is a pivotal metabolic node, influencing several key pathways. Cytosolic citrate is converted by ATP-citrate lyase (ACLY) into acetyl-CoA, the primary building block for fatty acid and cholesterol synthesis. Furthermore, citrate allosterically inhibits phosphofructokinase-1 (PFK1), a rate-limiting enzyme in glycolysis, thereby modulating glucose metabolism. Inhibition of SLC13A5 is expected to reduce the intracellular citrate pool, leading to decreased lipogenesis and a potential shift in glucose metabolism.
Caption: SLC13A5-mediated citrate import and its role in metabolic pathways.
Experimental Methodologies
The primary method for evaluating the potency of SLC13A5 inhibitors is the [14C]-citrate uptake assay. This assay measures the uptake of radiolabeled citrate into cells that endogenously or recombinantly express the SLC13A5 transporter.
[14C]-Citrate Uptake Assay Protocol (General)
1. Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing human SLC13A5 or hepatocellular carcinoma (HepG2) cells with endogenous SLC13A5 expression are commonly used.
-
Cells are seeded in 24- or 96-well plates and grown to confluence.
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove any residual media components.
-
Cells are then pre-incubated with varying concentrations of the test inhibitor (this compound or PF-06649298) or vehicle control in the sodium-containing buffer for a specified period (e.g., 15-30 minutes) at 37°C.
-
The uptake of citrate is initiated by adding a solution containing a fixed concentration of [14C]-citrate and the corresponding concentration of the test inhibitor.
-
The incubation continues for a defined period (e.g., 10-30 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold sodium-free buffer to remove any non-internalized [14C]-citrate.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The amount of [14C]-citrate uptake is normalized to the protein concentration in each well.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle-treated control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of citrate uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for a typical [14C]-citrate uptake assay.
Concluding Remarks
Both this compound and PF-06649298 are valuable tools for investigating the physiological and pathological roles of the SLC13A5 transporter. Based on the currently available data, this compound exhibits a significantly more potent inhibition of SLC13A5 in a cellular context, with an IC50 in the nanomolar range in HepG2 cells. PF-06649298, while less potent in vitro, has demonstrated in vivo efficacy in a mouse model of metabolic disease, providing crucial proof-of-concept for SLC13A5 inhibition as a therapeutic strategy.
The choice between these inhibitors will depend on the specific research question. For in vitro studies requiring high potency, this compound may be the preferred compound. For in vivo studies, PF-06649298 has a published track record of efficacy and provides a benchmark for future in vivo experiments.
Further research, including direct comparative studies and detailed pharmacokinetic and pharmacodynamic profiling of this compound, is necessary for a more comprehensive understanding of the relative merits of these two inhibitors. The development of next-generation SLC13A5 inhibitors with improved potency, selectivity, and drug-like properties will be crucial for advancing this therapeutic concept toward clinical applications.
References
A Researcher's Guide to Utilizing a Negative Control for SLC13A5-IN-1 Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the selective SLC13A5 inhibitor, Slc13A5-IN-1 (also known as BI01383298), and its validated negative control, BI01372674. By presenting key experimental data and detailed protocols, this document aims to facilitate robust experimental design and accurate data interpretation in studies targeting the sodium-citrate cotransporter SLC13A5.
The solute carrier family 13 member 5 (SLC13A5), a sodium-coupled citrate transporter, plays a crucial role in cellular metabolism by importing extracellular citrate.[1] This process is central to various metabolic pathways, including fatty acid synthesis, cholesterol synthesis, and gluconeogenesis.[2][3] Given its role in metabolic regulation, SLC13A5 has emerged as a promising therapeutic target for metabolic diseases.[1] this compound is a potent and selective inhibitor of human SLC13A5.[4] To ensure that the observed effects of this compound are due to the specific inhibition of SLC13A5 and not off-target activities, it is essential to use a structurally similar but biologically inactive molecule as a negative control. BI01372674 has been developed and validated for this purpose.
Comparative Efficacy of this compound and its Negative Control
The primary method for evaluating the efficacy and specificity of SLC13A5 inhibitors is the radiolabeled citrate uptake assay. This assay directly measures the function of the SLC13A5 transporter. Below is a summary of the comparative performance of this compound and its negative control, BI01372674, in two key cell models: Human Embryonic Kidney 293 (HEK293) cells overexpressing human SLC13A5 and the human liver cancer cell line HepG2, which endogenously expresses the transporter.
| Cell Line | Target | Compound | IC50 | Reference |
| HEK293 (hSLC13A5 overexpression) | Human SLC13A5 | This compound (BI01383298) | 56 nM | |
| HEK293 (hSLC13A5 overexpression) | Human SLC13A5 | BI01372674 (Negative Control) | > 100 µM | |
| HepG2 (endogenous expression) | Human SLC13A5 | This compound (BI01383298) | 22-24 nM | |
| HepG2 (endogenous expression) | Human SLC13A5 | BI01372674 (Negative Control) | > 100 µM |
Table 1: Comparative IC50 Values of this compound and its Negative Control. The data clearly demonstrates that while this compound potently inhibits SLC13A5 activity in both engineered and endogenous expression systems, the negative control BI01372674 shows no significant inhibitory effect at concentrations up to 100 µM.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This protocol is a standard method to assess the inhibitory activity of compounds against the SLC13A5 transporter.
Cell Lines:
-
HEK293 cells stably overexpressing human SLC13A5: Ideal for primary screening and mechanism of action studies due to high signal-to-noise ratio.
-
HepG2 cells: A human liver cell line that endogenously expresses SLC13A5, providing a more physiologically relevant model for studying hepatic citrate metabolism.
Materials:
-
HEK293-hSLC13A5 or HepG2 cells
-
24-well cell culture plates
-
[¹⁴C]-Citrate (radiolabeled)
-
Unlabeled citric acid
-
This compound (BI01383298)
-
BI01372674 (Negative Control)
-
DMSO (vehicle)
-
Uptake Buffer (142 mM NaCl, 5 mM KCl, 1 mM K₂HPO₄, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 5 mM glucose, and 12.5 mM HEPES, pH 7.3)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed HEK293-hSLC13A5 or HepG2 cells in 24-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control BI01372674 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 0.1%) across all conditions, including the vehicle control.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Then, pre-incubate the cells with the test compounds (this compound or negative control) at various concentrations in uptake buffer for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle-only control.
-
Initiation of Uptake: To start the uptake assay, add the uptake buffer containing [¹⁴C]-citrate and the respective test compounds.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Uptake: Stop the reaction by aspirating the uptake solution and rapidly washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the log concentration of the inhibitor.
References
- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Slc13A5-IN-1: A Selective Inhibitor of the Sodium-Citrate Co-transporter SLC13A5
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides an objective comparison of the selectivity of Slc13A5-IN-1, a potent inhibitor of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-citrate co-transporter (NaCT). The following sections present quantitative data on its inhibitory activity against its primary target and other closely related transporters, detailed experimental protocols for the cited assays, and a visual representation of the experimental workflow.
Data Presentation: Inhibitor Selectivity Profile
This compound demonstrates high selectivity for the human sodium-citrate co-transporter (SLC13A5) over other members of the SLC13 family, namely NaDC1 (SLC13A2) and NaDC3 (SLC13A3). The inhibitory potency of a closely related dicarboxylate molecule, referred to as compound 2 (PF-06649298), which is representative of the class of molecules to which this compound belongs, is summarized in the table below. This data highlights the specific targeting of SLC13A5.[1][2]
| Transporter | Target Name | IC50 (µM) | Selectivity vs. SLC13A5 |
| SLC13A5 | NaCT | 0.022 * | - |
| SLC13A2 | NaDC1 | >1000 | >45,000-fold |
| SLC13A3 | NaDC3 | >1000 | >45,000-fold |
Note: The IC50 value for SLC13A5 is for this compound in HepG2 cells. The IC50 values for SLC13A2 and SLC13A3 are for a closely related selective inhibitor, PF-06649298, demonstrating the class's selectivity profile.
Experimental Protocols
The following methodologies describe the key experiments used to determine the inhibitory activity and selectivity of compounds like this compound.
In Vitro Inhibition of Citrate Uptake in Cell Lines
This assay is designed to measure the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [14C]-citrate) into cells expressing the target transporter.
Cell Culture and Plating:
-
Human hepatocellular carcinoma cells (HepG2) or Human Embryonic Kidney 293 (HEK293) cells stably overexpressing the transporter of interest (SLC13A5, SLC13A2, or SLC13A3) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the assay.
Uptake Assay:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed Krebs-Henseleit buffer supplemented with 25 mM HEPES, pH 7.4.
-
Cells are then pre-incubated for 10-20 minutes at 37°C with the assay buffer containing various concentrations of the test inhibitor (this compound) or vehicle control.
-
The uptake of the substrate is initiated by adding the assay buffer containing the radiolabeled substrate (e.g., [14C]-citrate) and the test inhibitor.
-
The incubation is carried out for a predetermined period (e.g., 10 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
-
The cells are lysed using a suitable lysis buffer.
-
The amount of radiolabeled substrate taken up by the cells is quantified by liquid scintillation counting.
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are determined by non-linear regression analysis of the concentration-response curves.
Mandatory Visualizations
Experimental Workflow for Transporter Inhibition Assay
The following diagram illustrates the general workflow for an in vitro transporter inhibition assay used to determine the IC50 of an inhibitor.
Caption: Workflow for determining the IC50 of this compound.
SLC13A5 Signaling and Metabolic Impact
The following diagram illustrates the central role of SLC13A5 in citrate uptake and its subsequent impact on key metabolic pathways within a liver cell. Inhibition of SLC13A5 by this compound blocks these downstream effects.
Caption: Role of SLC13A5 in cellular metabolism.
References
Cross-Species Efficacy of SLC13A5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a critical protein responsible for transporting citrate from the extracellular space into cells.[1][2][3] This transporter plays a significant role in cellular energy homeostasis and is highly expressed in the liver, with lower levels in the brain and testes.[3][4] Given its involvement in various metabolic pathways, SLC13A5 has emerged as a promising therapeutic target for conditions such as non-alcoholic fatty liver disease, obesity, and certain types of cancer. However, loss-of-function mutations in the SLC13A5 gene are also linked to a severe form of neonatal epileptic encephalopathy, highlighting the complex role of this transporter.
The development of potent and selective SLC13A5 inhibitors is a key focus for therapeutic intervention. A significant challenge in this endeavor is the notable difference in the transporter's characteristics across various species, which can lead to discrepancies in inhibitor efficacy. This guide provides a framework for the cross-species comparison of SLC13A5 inhibitors, using available data to illustrate these differences and offering standardized protocols for evaluation. While this guide will refer to a hypothetical inhibitor, "Slc13A5-IN-1," the principles and methodologies are broadly applicable to any novel inhibitor for this target.
Data Presentation: Quantitative Comparison of SLC13A5 Orthologs and Inhibitor Efficacy
Understanding the inherent differences between SLC13A5 orthologs is the first step in a meaningful cross-species comparison of inhibitor efficacy. As shown in Table 1, there are significant variations in substrate affinity and response to modulators between human and rodent SLC13A5.
| Feature | Human SLC13A5 | Rodent (Mouse/Rat) Slc13a5 | Reference |
| Substrate Affinity (Citrate) | Low-affinity, high-capacity (~600 µM) | High-affinity, low-capacity (~20 µM) | |
| Substrate Specificity | Highly selective for citrate | Transports citrate and succinate equally well | |
| Lithium (Li+) Effect | Activator | Inhibitor |
These fundamental differences underscore the importance of evaluating inhibitors against the specific ortholog of interest. A direct extrapolation of efficacy data from rodent models to humans may be misleading.
Table 2 provides a template for summarizing the efficacy of a hypothetical inhibitor, "this compound," across different species. For illustrative purposes, data for the known human-specific inhibitor, BI01383298, is included where available.
| Parameter | Human | Mouse | Rat | Reference |
| Cellular IC50 (HEK293) | Data for this compound (e.g., specific value in µM) BI01383298: High-affinity | Data for this compound BI01383298: No effect | Data for this compound | |
| Cellular IC50 (Primary Hepatocytes) | Data for this compound | Data for this compound | Data for this compound | |
| In Vivo Efficacy (e.g., reduction in plasma citrate) | Data from humanized models or clinical trials | Data from wild-type or disease models | Data from wild-type or disease models | |
| Off-target effects | Description of any observed off-target effects | Description of any observed off-target effects | Description of any observed off-target effects |
Experimental Protocols
Standardized experimental protocols are crucial for generating comparable data across different research settings. Below are detailed methodologies for key experiments in the evaluation of SLC13A5 inhibitors.
In Vitro Inhibitor Potency Assessment: Cellular [14C]-Citrate Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter.
Materials:
-
HEK293FT cells (or other suitable host cell line)
-
Expression plasmids for human SLC13A5 and mouse Slc13a5
-
Lipofectamine-3000 or other transfection reagent
-
NaCl-uptake buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4)
-
[14C]-Citrate (specific activity ~50-60 mCi/mmol)
-
Test inhibitor (e.g., this compound)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293FT cells in appropriate media.
-
Transiently transfect cells with the expression plasmids for either human SLC13A5 or mouse Slc13a5 using a suitable transfection reagent. Use empty vector-transfected cells as a negative control.
-
Plate the transfected cells in 24-well plates and allow them to grow for 24-48 hours.
-
-
Citrate Uptake Assay:
-
Wash the cells with NaCl-uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test inhibitor in NaCl-uptake buffer for 10-15 minutes at 37°C. For human SLC13A5, the buffer can be supplemented with 10 mM LiCl to activate the transporter.
-
Initiate the uptake by adding [14C]-citrate (e.g., final concentration of 4 µM, 0.1 µCi/well) to each well.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Terminate the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold NaCl-uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Subtract the background uptake measured in empty vector-transfected cells.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Assessment in Animal Models
The choice of animal model is critical for in vivo studies. Given the species differences, a humanized mouse model expressing human SLC13A5 may be more predictive of clinical efficacy for a human-specific inhibitor.
Key Considerations:
-
Animal Model:
-
Wild-type mice or rats for initial pharmacokinetic and tolerability studies.
-
Disease models, such as diet-induced obesity models, to assess therapeutic efficacy.
-
Slc13a5 knockout mice can be used as a negative control to confirm on-target effects.
-
Humanized SLC13A5 mouse models for testing human-specific inhibitors.
-
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor to establish an appropriate dosing regimen.
-
Pharmacodynamics (PD):
-
Measure plasma and tissue citrate levels as a biomarker of target engagement.
-
In disease models, assess relevant physiological parameters (e.g., body weight, glucose tolerance, liver fat content).
-
-
Route of Administration: Oral, intravenous, or intraperitoneal, depending on the compound's properties and the therapeutic context.
-
Duration of Treatment: Acute or chronic, depending on the intended therapeutic indication.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
Caption: SLC13A5-mediated citrate transport and its downstream metabolic effects.
Caption: Experimental workflow for cross-species evaluation of an SLC13A5 inhibitor.
Conclusion
The successful development of SLC13A5 inhibitors for clinical use requires a thorough understanding of the cross-species differences in the transporter's function and pharmacology. As highlighted, significant variations exist between human and rodent SLC13A5, which can impact the translatability of preclinical data. By employing standardized in vitro assays with species-specific transporters and selecting appropriate in vivo models, researchers can build a more accurate and predictive picture of an inhibitor's potential efficacy in humans. This systematic approach will be instrumental in advancing novel SLC13A5 inhibitors from the laboratory to the clinic.
References
Validating SLC13A5 Inhibitors: A Comparative Guide to Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 13 member 5 (SLC13A5), also known as the sodium-citrate cotransporter (NaCT), has emerged as a significant therapeutic target for a range of metabolic disorders and a rare form of pediatric epilepsy.[1][2] Developing potent and specific inhibitors for SLC13A5 is a key focus of current research. This guide provides a comparative overview of the primary preclinical model for inhibitor validation, the Slc13A5 knockout (KO) mouse, and discusses alternative models, supported by experimental data and detailed protocols.
The Gold Standard: The Slc13A5 Knockout Mouse Model
The Slc13A5 knockout mouse is a foundational tool for understanding the in-vivo consequences of SLC13A5 loss-of-function and for validating the efficacy of potential inhibitors.[3][4] These mice are genetically engineered to lack the Slc13A5 gene, thereby preventing the expression of the NaCT protein.
Phenotypic Characteristics
The Slc13A5 KO mouse recapitulates several key aspects of the human SLC13A5 deficiency disorder, making it a valuable model for studying disease pathology and therapeutic interventions.[5]
Table 1: Key Phenotypes of the Slc13A5 Knockout Mouse
| Phenotypic Category | Observation in Slc13A5 KO Mouse | Reference |
| Neurological | Increased neuronal excitability and propensity for seizures. | |
| Altered sleep architecture. | ||
| Metabolic | Elevated citrate levels in plasma and cerebrospinal fluid (CSF). | |
| Decreased citrate levels in the parahippocampal cortex. | ||
| Protection from high-fat diet-induced obesity and insulin resistance. | ||
| Reduced hepatic lipid accumulation. | ||
| Developmental | Impaired bone and tooth development (amelogenesis imperfecta). |
Utility in Inhibitor Validation
The well-characterized phenotype of the Slc13A5 KO mouse provides a clear benchmark for evaluating the in-vivo effects of SLC13A5 inhibitors. An effective inhibitor should phenocopy the metabolic and, to some extent, the neurological characteristics observed in these mice. For instance, administration of an SLC13A5 inhibitor to wild-type mice is expected to lead to a reduction in hepatic citrate uptake, similar to what is observed in the KO model.
Alternative Models for SLC13A5 Inhibitor Validation
While the Slc13A5 KO mouse is an indispensable tool, other models offer unique advantages, particularly for high-throughput screening and studying human-specific aspects of SLC13A5 function.
Table 2: Comparison of Preclinical Models for SLC13A5 Inhibitor Validation
| Model | Key Advantages | Key Limitations | Primary Application |
| Slc13A5 Knockout Mouse | In-vivo system, allows for studying systemic effects on metabolism and neurology. | Lower throughput, costly, potential species-specific differences in transporter affinity. | In-vivo efficacy and safety testing of lead compounds. |
| Patient-Derived iPSCs | Human-specific genetic background, allows for differentiation into relevant cell types (neurons, hepatocytes). | In-vitro system, lacks the complexity of a whole organism. | High-throughput screening, studying disease mechanisms in human cells. |
| Zebrafish (Slc13a5a/b knockout) | High-throughput screening capabilities, transparent embryos allow for in-vivo imaging of neuronal activity. | Different genetic paralogs to human SLC13A5, physiology differs from mammals. | Early-stage inhibitor screening and studying developmental effects. |
| Invertebrate Models (Fly, Worm) | Well-established genetic tools, short lifespan allows for studying long-term effects of gene inactivation. | Significant evolutionary distance from humans, primarily used for basic research on the INDY ortholog. | Investigating the fundamental biology of the SLC13A5 ortholog. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key experimental protocols used in the validation of SLC13A5 inhibitors.
In-Vivo Inhibitor Efficacy Testing in Mice
Objective: To assess the effect of an SLC13A5 inhibitor on hepatic citrate uptake and metabolic parameters in wild-type mice.
Protocol:
-
Animal Model: Wild-type C57BL/6J mice.
-
Inhibitor Administration: The test inhibitor (e.g., PF-06649298) is administered orally or via intraperitoneal injection. A vehicle control group is included.
-
Tracer Administration: Following inhibitor administration, mice are injected with [14C]-citrate.
-
Tissue Collection: After a defined period, blood and liver tissue are collected.
-
Analysis:
-
Radioactivity in the liver tissue is measured to determine the extent of [14C]-citrate uptake.
-
Plasma citrate levels are measured using mass spectrometry.
-
An oral glucose tolerance test (OGTT) can be performed to assess the impact on glucose metabolism.
-
In-Vitro Inhibitor Potency Assay using Patient-Derived Hepatocytes
Objective: To determine the potency (IC50) of an SLC13A5 inhibitor in a human cell-based assay.
Protocol:
-
Cell Model: Human hepatocytes derived from induced pluripotent stem cells (iPSCs).
-
Assay Setup: Cells are plated in a multi-well format.
-
Inhibitor Treatment: Cells are pre-incubated with a serial dilution of the test inhibitor.
-
Citrate Uptake Assay: [14C]-citrate is added to the cells for a short incubation period.
-
Measurement: Cells are washed and lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Molecular Pathway and Experimental Workflow
Understanding the underlying biological pathways and experimental designs is facilitated by clear visualizations.
Caption: SLC13A5-mediated citrate transport and its metabolic fate.
The diagram above illustrates the central role of SLC13A5 in transporting extracellular citrate into the cell, where it contributes to the TCA cycle, fatty acid synthesis, and neurotransmitter production. SLC13A5 inhibitors block this transport.
Caption: General workflow for SLC13A5 inhibitor discovery and validation.
This workflow outlines the progression from high-throughput in-vitro screening to in-vivo validation using mouse models, with the Slc13A5 KO mouse serving as a critical reference for the desired inhibitor-induced phenotype.
Conclusion
The Slc13A5 knockout mouse remains the cornerstone for the in-vivo validation of SLC13A5 inhibitors, providing a systemic context to evaluate their efficacy and potential therapeutic effects. However, a multi-model approach that incorporates in-vitro systems like patient-derived iPSCs and other in-vivo models such as zebrafish can accelerate the discovery and development of novel SLC13A5-targeted therapies. The careful selection of models and rigorous experimental design are paramount to successfully translating preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The growing research toolbox for SLC13A5 citrate transporter disorder: a rare disease with animal models, cell lines, an ongoing Natural History Study and an engaged patient advocacy organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SLC13A5 Deficiency Disorder: From Genetics to Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Slc13A5-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Slc13A5-IN-1, a selective inhibitor of the sodium-citrate co-transporter SLC13A5 (Solute Carrier Family 13 Member 5). The content is designed to offer an objective overview supported by available experimental data to aid in research and drug development efforts targeting SLC13A5.
Introduction to Slc13A5 and its Inhibitor, this compound
SLC13A5, also known as the Na+/citrate cotransporter (NaCT), is a plasma membrane protein responsible for the transport of citrate from the extracellular space into cells.[1][2] This transporter is predominantly expressed in the liver, with lower levels found in the brain and testes.[1] Intracellular citrate is a crucial molecule in cellular metabolism, serving as a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor for the synthesis of fatty acids and cholesterol.[1]
Mutations in the SLC13A5 gene that lead to a loss of function are associated with a rare and severe form of neonatal epileptic encephalopathy.[2] Conversely, the inhibition of SLC13A5 has been proposed as a therapeutic strategy for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity.
This compound is a selective inhibitor of the SLC13A5 transporter. It has been shown to effectively block the uptake of citrate into cells, making it a valuable tool for studying the physiological roles of SLC13A5 and a potential candidate for therapeutic development.
In Vitro Effects of this compound
The in vitro activity of this compound has been characterized through cellular and biochemical assays. These studies have demonstrated its potency and selectivity in inhibiting the citrate transport function of SLC13A5.
Quantitative Data
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HepG2 cells (endogenous hSLC13A5) | 0.022 µM | |
| IC50 | Recombinant hSLC13A5 expressing cells | 0.056 µM | |
| Selectivity | Recombinant Human GlyT2 | > 100 µM |
Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against the human SLC13A5 transporter. The inhibitor shows high selectivity, with a significantly weaker effect on other transporters like the glycine transporter GlyT2.
Experimental Protocols
14C-Citrate Uptake Assay in HepG2 Cells:
This assay measures the ability of this compound to block the uptake of radiolabeled citrate into human liver cancer cells (HepG2) that endogenously express the SLC13A5 transporter.
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Citrate Uptake: A solution containing 14C-labeled citrate is added to the wells, and the cells are incubated to allow for citrate uptake.
-
Washing: The cells are washed with a cold buffer to remove extracellular radiolabeled citrate.
-
Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control, and the IC50 value is determined.
In Vivo Effects of Slc13A5 Inhibition
Direct in vivo studies on this compound are not yet publicly available. However, the physiological consequences of SLC13A5 inhibition in a living organism can be inferred from studies on Slc13A5 knockout (KO) mice. These animal models provide valuable insights into the potential systemic effects of blocking this transporter.
Inferred In Vivo Effects from Slc13A5 Knockout Mice Studies
| Phenotype | Observation in Slc13A5 KO Mice | Potential Implication for this compound |
| Metabolism | Protection from high-fat diet-induced obesity and insulin resistance. | Potential therapeutic for metabolic diseases. |
| Neurology | Increased neuronal excitability and susceptibility to seizures. | Potential for neurological side effects. |
| Cardiovascular | Reduced blood pressure. | Potential cardiovascular effects. |
| Bone Development | Impaired bone mineralization in young mice, but potential protection against age-related bone fragility. | Complex effects on bone health requiring further investigation. |
Table 2: Summary of Phenotypes Observed in Slc13A5 Knockout Mice. These findings suggest that while inhibition of SLC13A5 may be beneficial for metabolic conditions, it could also have significant effects on the central nervous system and other tissues.
Experimental Protocols
Generation and Phenotyping of Slc13A5 Knockout Mice:
-
Generation of KO Mice: Gene targeting techniques, such as CRISPR-Cas9, are used to disrupt the Slc13a5 gene in mouse embryonic stem cells. These cells are then used to generate chimeric mice, which are subsequently bred to obtain homozygous Slc13A5 KO mice.
-
Metabolic Phenotyping: KO mice and wild-type littermates are fed a high-fat diet. Body weight, glucose tolerance, and insulin sensitivity are monitored over time.
-
Neurological Assessment: Seizure susceptibility can be assessed by administering pro-convulsant agents like pentylenetetrazol (PTZ) and monitoring seizure activity. Electroencephalography (EEG) can be used to record brain electrical activity.
-
Cardiovascular Monitoring: Blood pressure can be measured using tail-cuff plethysmography or telemetry.
-
Bone Analysis: Bone mineral density and architecture can be analyzed using techniques like micro-computed tomography (µCT).
Signaling Pathways Involving SLC13A5
The primary role of SLC13A5 is to transport extracellular citrate into the cell. Once inside, citrate can enter several metabolic and signaling pathways.
As depicted, extracellular citrate is transported into the cell by SLC13A5. Intracellularly, citrate can be converted to Acetyl-CoA, which is a building block for fatty acid and cholesterol synthesis, or it can enter the TCA cycle for energy production. This compound directly inhibits the transport function of SLC13A5, thereby reducing the intracellular pool of citrate derived from the extracellular environment.
Conclusion
This compound is a potent and selective inhibitor of the SLC13A5 citrate transporter. In vitro studies have confirmed its ability to block citrate uptake in human cells at nanomolar concentrations. While direct in vivo data for this compound is not yet available, studies on Slc13A5 knockout mice suggest that systemic inhibition of this transporter could have significant therapeutic benefits for metabolic diseases. However, the potential for neurological and other off-target effects warrants careful consideration and further investigation. This guide provides a foundational understanding of the effects of this compound and will be updated as more experimental data becomes available.
References
Assessing the Specificity of Slc13A5 Inhibitors in Primary Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate transporter (NaCT), is a key protein responsible for transporting citrate from the bloodstream into cells, particularly in the liver and brain.[1][2] Its role in cellular energy and metabolic homeostasis has made it a significant therapeutic target for conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[3][4] The development of specific inhibitors for SLC13A5 is a promising avenue for therapeutic intervention. This guide provides a framework for assessing the specificity of a novel inhibitor, referred to here as Slc13A5-IN-1, in primary hepatocytes, and compares its potential performance with other known SLC13A5 inhibition strategies.
The Importance of Specificity
The SLC13 family includes other transporters with structural similarities to SLC13A5, such as SLC13A2 (NaDC1) and SLC13A3 (NaDC3), which transport dicarboxylates.[4] Off-target inhibition of these related transporters or other cellular processes can lead to unintended side effects. Therefore, rigorous assessment of an inhibitor's specificity for SLC13A5 is crucial for its development as a safe and effective therapeutic agent.
Comparative Inhibitor Landscape
While specific data for "this compound" is not publicly available, this guide will use a hypothetical profile for this inhibitor to illustrate the comparison against other known inhibitors and methodologies for SLC13A5 modulation.
| Inhibitor/Modality | Mechanism of Action | Reported IC50/Efficacy | Known Off-Target Effects | References |
| This compound (Hypothetical) | Small molecule inhibitor | Data to be determined | Data to be determined | N/A |
| PF-06761281 | Potent, orally active, partial selective inhibitor | IC50: 0.51 µM (HEK-NaCT), 13.2 µM (HEK-NaDC1), 14.1 µM (HEK-NaDC3) | Less selective against NaDC1 and NaDC3 | MedchemExpress |
| Compound 2 (dicarboxylate molecule) | Competitive and stereosensitive inhibitor | Potently inhibits citrate transport in vitro and in vivo | Specificity against other transporters not detailed | PubMed |
| RNA interference (siRNA) | Post-transcriptional gene silencing | >60% reduction of mINDY mRNA in mouse liver | No effect on Slc13a2, Slc13a3, Slc2a2, and Slc25a1 mRNA levels | |
| Metformin | Indirectly inhibits NaCT expression via AMPK activation | Decreases NaCT mRNA and protein levels in HepG2 cells | Broad effects on cellular metabolism |
Experimental Protocols for Specificity Assessment
To thoroughly assess the specificity of this compound in primary hepatocytes, a series of experiments should be conducted.
Primary Hepatocyte Isolation and Culture
Primary hepatocytes should be isolated from fresh liver tissue (e.g., human or rodent) using a two-step collagenase perfusion method. Once isolated, hepatocytes are plated on collagen-coated plates and maintained in appropriate culture medium.
Citrate Uptake Assay
This assay directly measures the ability of an inhibitor to block the function of SLC13A5.
Protocol:
-
Plate primary hepatocytes in 24-well plates.
-
After 24 hours, wash the cells with Krebs-Henseleit buffer.
-
Pre-incubate the cells with varying concentrations of this compound or control inhibitors for 15-30 minutes.
-
Initiate citrate uptake by adding buffer containing [14C]-citrate.
-
After a defined incubation period (e.g., 10 minutes), stop the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 value for the inhibitor.
Specificity Profiling Against Related Transporters
To assess off-target effects, the inhibitory activity of this compound should be tested against other relevant transporters expressed in hepatocytes.
Protocol:
-
Utilize cell lines engineered to overexpress individual transporter proteins (e.g., SLC13A2, SLC13A3, SLC25A1).
-
Perform radiolabeled substrate uptake assays specific to each transporter (e.g., [14C]-succinate for NaDC1/3).
-
Determine the IC50 values of this compound for each of these transporters.
-
A significantly higher IC50 for other transporters compared to SLC13A5 indicates specificity.
Gene Expression Analysis
Changes in the expression of genes related to lipid metabolism and gluconeogenesis can indicate the downstream effects of SLC13A5 inhibition.
Protocol:
-
Treat primary hepatocytes with this compound for 24 hours.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key genes such as:
-
Lipogenesis: SREBF1, ACLY, FASN, SCD1
-
Gluconeogenesis: G6PC, PCK1
-
-
Compare the gene expression changes to those induced by known SLC13A5 inhibitors or siRNA-mediated knockdown.
Visualizing the Pathways and Processes
To better understand the context of Slc13A5 inhibition, the following diagrams illustrate the relevant pathways and experimental workflows.
Caption: The SLC13A5 signaling pathway in a hepatocyte.
Caption: Experimental workflow for assessing inhibitor specificity.
Caption: Logical framework for determining inhibitor specificity.
Conclusion
A thorough assessment of the specificity of any novel SLC13A5 inhibitor is paramount to its successful development as a therapeutic agent. By following the experimental protocols outlined in this guide and comparing the results with existing data for other inhibitors, researchers can build a strong preclinical data package. The ideal inhibitor, this compound, would exhibit high potency for SLC13A5 with minimal activity against related transporters and other cellular targets, thereby minimizing the potential for off-target effects and maximizing its therapeutic window. This comparative approach will enable an objective evaluation of the inhibitor's potential and guide further development efforts.
References
- 1. SLC13A5 - Wikipedia [en.wikipedia.org]
- 2. Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy [mdpi.com]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Dose-Response Analysis of Slc13A5-IN-1 in Diverse Cell Lines
This guide provides a comparative analysis of the dose-response relationship of the SLC13A5 inhibitor, Slc13A5-IN-1, and its alternatives in various cell lines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in studying the role of the sodium-coupled citrate transporter, SLC13A5.
Introduction to SLC13A5 and its Inhibitors
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the Na+/citrate cotransporter (NaCT), is a membrane protein responsible for the transport of citrate from the extracellular space into cells. This transporter is highly expressed in the liver and is also found in the brain and testes. Intracellular citrate is a crucial metabolite, playing a central role in energy metabolism, fatty acid synthesis, and gluconeogenesis. Due to its significant role in cellular metabolism, SLC13A5 has emerged as a therapeutic target for various conditions, including metabolic diseases and certain types of cancer.
Several small molecule inhibitors targeting SLC13A5 have been developed. This guide focuses on this compound and provides a comparison with other known inhibitors such as PF-06649298 and BI01383298, based on available experimental data.
Dose-Response Data of SLC13A5 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in different cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of SLC13A5 Inhibitors in HepG2 Cells
| Inhibitor | IC50 (µM) | Cell Line | Notes |
| This compound | 0.022 | HepG2 | Selective inhibitor of SLC13A5. |
| BI01383298 | 0.024 | HepG2 | Potent and selective irreversible inhibitor of human SLC13A5.[1] |
HepG2 is a human liver cancer cell line that endogenously expresses SLC13A5.
Table 2: IC50 Values of SLC13A5 Inhibitors in Other Cell Lines
| Inhibitor | IC50 (µM) | Cell Line | Notes |
| PF-06649298 | 16.2 | Human Hepatocytes | Competitive inhibitor and substrate of NaCT.[2] |
| PF-06649298 | 0.41 | HEK-NaCT | HEK293 cells overexpressing the NaCT.[3] |
| BI01383298 | 0.056 | HEK293-hSLC13A5 | HEK293 cells overexpressing human SLC13A5.[1] |
HEK293 is a human embryonic kidney cell line commonly used for overexpression studies.
Experimental Protocols
The standard method for determining the inhibitory activity of SLC13A5 inhibitors is the [¹⁴C]-Citrate Uptake Assay .
Principle
This assay measures the uptake of radiolabeled citrate ([¹⁴C]-citrate) into cells. The inhibition of this uptake by a test compound is quantified to determine its potency (IC50).
Materials
-
Cell line of interest (e.g., HepG2, HEK293-hSLC13A5)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Uptake Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 25 mM HEPES, pH 7.4)
-
[¹⁴C]-Citrate (radiolabeled)
-
Unlabeled citric acid
-
Test inhibitors (e.g., this compound)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure
-
Cell Culture: Plate the cells in multi-well plates and grow them to a suitable confluency.
-
Preparation of Assay Solutions: Prepare serial dilutions of the test inhibitors in the uptake buffer. Also, prepare a solution of [¹⁴C]-citrate mixed with unlabeled citrate to the desired final concentration.
-
Assay Initiation:
-
Wash the cells with PBS or an appropriate buffer to remove the culture medium.
-
Pre-incubate the cells with the different concentrations of the test inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Uptake Measurement:
-
Remove the inhibitor solution and add the uptake buffer containing the [¹⁴C]-citrate and the respective inhibitor concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for citrate uptake.
-
-
Assay Termination:
-
Rapidly wash the cells multiple times with ice-cold PBS to stop the uptake and remove extracellular [¹⁴C]-citrate.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Add a scintillation cocktail to the cell lysates.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of [¹⁴C]-citrate uptake is determined for each inhibitor concentration.
-
The data is normalized to the control (no inhibitor) and plotted as a dose-response curve.
-
The IC50 value is calculated from the curve, representing the concentration of inhibitor that reduces [¹⁴C]-citrate uptake by 50%.
-
Visualizations
Signaling Pathway of SLC13A5 Inhibition
The following diagram illustrates the central role of SLC13A5 in cellular metabolism and the impact of its inhibition.
Caption: Inhibition of SLC13A5 by this compound blocks citrate entry, impacting key metabolic pathways.
General Experimental Workflow for IC50 Determination
The diagram below outlines the key steps in determining the IC50 value of an SLC13A5 inhibitor.
Caption: A stepwise workflow for assessing the potency of SLC13A5 inhibitors.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Slc13A5-IN-1
For laboratory professionals engaged in pioneering research, the safe handling and disposal of novel chemical compounds like Slc13A5-IN-1 are paramount to ensuring a secure research environment and maintaining regulatory compliance. As a selective inhibitor of the sodium-citrate co-transporter (SLC13A5), this sulfonamide-based compound requires meticulous disposal protocols to mitigate potential environmental and health impacts. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a culture of safety and responsibility in your laboratory.
Note: As of this writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on best practices for the disposal of similar small molecule inhibitors, sulfonamide compounds, and Dimethyl Sulfoxide (DMSO), the common solvent for this inhibitor. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Given the compound's nature as a novel chemical with unknown long-term effects, caution is critical.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
All handling of this compound, including weighing, dissolution, and aliquoting, should be performed in a certified chemical fume hood to prevent inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol
The cardinal rule for disposing of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Segregation:
-
Establish a dedicated, clearly labeled hazardous waste container for all materials contaminated with this compound.[2]
-
Solid Waste: This includes unused or expired solid compound, contaminated pipette tips, microfuge tubes, weighing paper, and gloves. These should be collected in a designated, leak-proof container lined with a chemically resistant bag.[2][3]
-
Liquid Waste: Solutions containing this compound, including stock solutions, working solutions, and the first rinse of any glassware, must be collected in a separate, sealed, and compatible container labeled for halogenated organic liquid waste.[3] Since this compound contains chlorine, it should be disposed of as halogenated waste.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container.
-
-
Container Management:
-
Use only chemically resistant containers for waste collection.
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and the approximate concentration.
-
Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory.
-
-
Disposal of DMSO Solutions:
-
Since this compound is often dissolved in DMSO, the resulting waste solution should be handled as hazardous organic solvent waste.
-
Collect DMSO-containing waste in a designated container for flammable or organic solvents, as directed by your institution's EHS. Some institutions may require incineration for DMSO waste.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable labware that has come into contact with this compound.
-
The initial rinsate from cleaning glassware should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be disposed of as non-hazardous waste, pending your institution's policies.
-
-
Final Disposal:
-
Once your waste container is full, or if you have concluded your experiments with this compound, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive approach to the disposal of this compound not only ensures the safety of your research team but also demonstrates a commitment to environmental stewardship. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer and more sustainable scientific community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
